Cuevaene B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24O7 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2E,4Z,6E)-7-[2-hydroxy-3-(2,4,5-trihydroxyphenyl)cyclohex-2-en-1-yl]-4-methoxy-6-methylhepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C21H24O7/c1-12(9-14(28-2)6-7-20(25)26)8-13-4-3-5-15(21(13)27)16-10-18(23)19(24)11-17(16)22/h6-11,13,22-24,27H,3-5H2,1-2H3,(H,25,26)/b7-6+,12-8+,14-9- |
InChI Key |
WKLFGCOQAHCWHB-PINZUCEXSA-N |
Isomeric SMILES |
C/C(=C\C1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)/C=C(/C=C/C(=O)O)\OC |
Canonical SMILES |
CC(=CC1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)C=C(C=CC(=O)O)OC |
Synonyms |
cuevaene B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Cuevaene B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Streptomyces is a cornerstone of natural product discovery, renowned for its prolific production of structurally diverse and biologically active secondary metabolites. Within this rich chemical landscape, the cuevaenes, a family of polyene carboxylic acids, have emerged as compounds of interest. This technical guide provides an in-depth overview of Cuevaene B, a member of this family, detailing its discovery, isolation from Streptomyces species, and what is currently known about its biological activity and biosynthesis.
Initially discovered alongside Cuevaene A from Streptomyces sp. HKI 0180, this compound has also been isolated from a genetically modified strain of Streptomyces sp. LZ35, designated LZ35ΔgdmAI.[1] This guide consolidates available scientific data to provide researchers with a comprehensive resource for understanding and potentially investigating this natural product.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and its related compounds.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₅ | [1] |
| Molecular Weight | 356.41 g/mol | [1] |
| ¹H NMR Data | Data not fully available in searched literature | - |
| ¹³C NMR Data | Data not fully available in searched literature | - |
| HR-MS Data | Data not fully available in searched literature | - |
Table 2: Biological Activity of Cuevaenes
| Compound | Test Organism | Activity Type | MIC/IC₅₀ (µg/mL) | Reference |
| Cuevaenes A-C | Bacillus subtilis ATCC 11060 | Antibacterial | Moderate Activity (Specific values not detailed) | [1] |
| Cuevaenes A-C | Fusarium verticillioides S68 | Antifungal | Modest Activity (Specific values not detailed) | [1] |
| Cuevaenes A-C | Rhizoctonia solani GXE4 | Antifungal | Modest Activity (Specific values not detailed) | [1] |
| Cuevaenes D & E | Various Microbes | Antibacterial/Antifungal | No Inhibitory Activity | [1] |
Note: Specific MIC/IC₅₀ values for this compound are not explicitly detailed in the currently available literature. The reported activity is for a mixture or comparison of Cuevaenes A-C.
Experimental Protocols
The following methodologies are based on the published literature for the isolation of cuevaenes from Streptomyces.
I. Fermentation of Streptomyces sp. LZ35ΔgdmAI
A detailed, step-by-step protocol for the fermentation of the specific genetically modified strain is not fully available. However, a general approach for Streptomyces fermentation is as follows:
-
Strain Activation: Aseptically transfer a cryopreserved vial of Streptomyces sp. LZ35ΔgdmAI to a suitable agar medium (e.g., ISP2 agar) and incubate at 28-30°C for 7-10 days until sporulation is observed.
-
Seed Culture: Inoculate a 50 mL liquid seed medium (e.g., Tryptic Soy Broth) in a 250 mL flask with spores from the agar plate. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculation). The exact composition of the production medium for this compound has not been detailed, but a soy-based or other nutrient-rich medium is common for Streptomyces.
-
Incubation: Incubate the production culture at 28-30°C with shaking for 7-14 days. Monitor the culture for growth and secondary metabolite production.
II. Extraction and Purification of this compound
The following is a generalized protocol based on the methods described for the isolation of cuevaenes[1]:
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction:
-
Broth: Extract the filtered supernatant with an equal volume of an organic solvent such as ethyl acetate three times. Combine the organic layers.
-
Mycelium: Extract the mycelial biomass with a polar organic solvent like acetone or methanol. Remove the solvent in vacuo to obtain a crude extract.
-
-
Solvent Partitioning: Combine the crude extracts and evaporate the solvent under reduced pressure to yield a concentrated crude extract. The crude extract can be further partitioned between n-hexane and methanol to separate compounds based on polarity.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the methanol-soluble fraction to column chromatography on a silica gel column. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol solvent system.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a water-acetonitrile or water-methanol gradient). Monitor the elution profile with a UV detector.
-
-
Compound Isolation: Collect the fractions corresponding to the peak of this compound and evaporate the solvent to obtain the pure compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Proposed Biosynthetic Relationship of Cuevaenes
While the complete biosynthetic pathway for all cuevaenes is not fully elucidated, it is known that the Cuevaene A biosynthetic gene cluster in Streptomyces sp. LZ35 is responsible for producing the core structure.[2] this compound and other derivatives are likely products of enzymatic modifications or shunt pathways from this central biosynthetic route.
Caption: Putative biosynthetic origin of this compound.
Conclusion
This compound represents an intriguing natural product from Streptomyces with potential biological activities. This guide provides a foundational understanding of its discovery and isolation. However, significant research opportunities remain in fully elucidating its detailed spectroscopic characteristics, specific biological activity through quantitative assays, and the precise enzymatic steps involved in its biosynthesis. Further investigation into these areas will be crucial for unlocking the full potential of this compound in drug discovery and development.
References
Spectroscopic and Structural Elucidation of Cuevaene B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cuevaene B, a polyene carboxylic acid isolated from Streptomyces sp. HKI 0180. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols utilized for its isolation and characterization.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The data presented below is sourced from the initial isolation and characterization of the compound.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 129.8 | 7.33, d, 7.5 |
| 2 | 122.4 | 7.01, t, 7.5 |
| 3 | 157.9 | - |
| 4 | 115.6 | 6.81, d, 7.5 |
| 4a | 139.7 | - |
| 5 | 116.3 | 7.20, s |
| 5a | 128.9 | - |
| 6 | 134.4 | - |
| 7 | 36.9 | 2.82, m |
| 8 | 29.5 | 1.85, m; 1.95, m |
| 9 | 36.1 | 2.30, m |
| 10 | 131.5 | 5.65, dd, 15.0, 7.0 |
| 11 | 128.7 | 6.25, dd, 15.0, 10.0 |
| 12 | 138.4 | 6.05, dd, 15.0, 10.0 |
| 13 | 125.9 | 6.75, d, 15.0 |
| 14 | 155.8 | - |
| 15 | 169.8 | - |
| 16 | 12.4 | 0.95, t, 7.5 |
| 17 | 25.8 | 1.65, m |
| 18 | 31.7 | 1.40, m |
| 19 | 22.7 | 1.30, m |
| 20 | 14.1 | 0.90, t, 7.0 |
| OCH₃ | 56.2 | 3.85, s |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Technique | Data |
| High-Resolution Mass Spectrometry (HR-FAB-MS) | m/z 385.2327 [M+H]⁺ (Calcd. for C₂₃H₃₃O₄, 385.2328) |
| Infrared (IR) Spectroscopy (film) | 3400 (br), 2960, 2930, 2870, 1685, 1600, 1580, 1460, 1280, 1160, 995 cm⁻¹ |
Experimental Protocols
The following protocols are based on the methods described in the original literature for the isolation and characterization of this compound.
Fermentation and Isolation
The producing organism, Streptomyces sp. HKI 0180, was fermented in a suitable medium to allow for the production of this compound. The isolation of the compound involved a multi-step process:
-
Extraction: The culture filtrate was extracted with ethyl acetate. The mycelium was extracted with acetone, and the acetone extract was concentrated and then partitioned between ethyl acetate and water.
-
Chromatography: The combined ethyl acetate extracts were concentrated and subjected to silica gel column chromatography using a chloroform-methanol gradient.
-
Further Purification: Fractions containing this compound were further purified by Sephadex LH-20 column chromatography eluting with methanol.
-
Final Purification: The final purification was achieved by preparative HPLC on a reversed-phase column (RP-18) using a methanol-water gradient to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX 500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal (CDCl₃: δH = 7.26, δC = 77.0).
-
Mass Spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer using fast atom bombardment (FAB) as the ionization method.
-
Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer Spectrum 100 FT-IR spectrometer as a film.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from the fermentation broth of Streptomyces sp. HKI 0180.
Caption: Isolation workflow for this compound.
Unveiling the Source of Cuevaene B: A Technical Guide to Its Producing Organism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the identification of the organism responsible for producing Cuevaene B, a polyene carboxylic acid with potential applications in drug development. This document outlines the isolation and characterization of the producing microorganism, details relevant experimental protocols, and presents a putative biosynthetic pathway. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Executive Summary
This compound, a novel polyene carboxylic acid, is a secondary metabolite produced by a specific strain of actinomycete bacteria. This guide identifies the producing organism as Streptomyces sp. HKI 0180 . Furthermore, the biosynthetic gene cluster for a related compound, Cuevaene A, has been successfully identified and characterized in a separate strain, Streptomyces sp. LZ35 , providing significant insights into the biosynthesis of this class of molecules. This document serves as a comprehensive resource for researchers interested in the production, isolation, and potential therapeutic development of this compound.
Organism Identification and Characteristics
The organism responsible for the production of this compound has been identified as a strain of Streptomyces, designated HKI 0180 . Streptomyces is a genus of Gram-positive bacteria, widely recognized for its ability to produce a diverse array of secondary metabolites, including many clinically important antibiotics.
Isolation of Producing Organism
While the specific details of the isolation of Streptomyces sp. HKI 0180 are proprietary to the initial discovery, a general methodology for the isolation of novel Streptomyces from environmental samples is presented below. This protocol is based on established techniques for isolating actinomycetes from soil.
Table 1: General Protocol for Isolation of Streptomyces from Soil
| Step | Procedure |
| 1. Sample Collection | Collect soil samples from unique and diverse environments. |
| 2. Sample Pre-treatment | Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria. |
| 3. Serial Dilution | Prepare a serial dilution of the soil sample in sterile saline solution (0.85% NaCl). |
| 4. Plating | Plate the dilutions onto a selective medium, such as Humic Acid-Vitamin Agar or Starch Casein Agar, supplemented with antifungal agents (e.g., cycloheximide) and antibacterial agents (e.g., nalidixic acid) to inhibit the growth of fungi and other bacteria. |
| 5. Incubation | Incubate the plates at 28-30°C for 7-14 days. |
| 6. Colony Selection | Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often pigmented with earthy odor). |
| 7. Pure Culture | Isolate and subculture individual colonies onto fresh agar plates to obtain a pure culture. |
| 8. Identification | Characterize the pure isolates based on morphological, physiological, and genetic (16S rRNA gene sequencing) analysis. |
Experimental Protocols
The following sections detail the experimental procedures for the cultivation of Streptomyces sp. HKI 0180 and the subsequent extraction and purification of this compound. These protocols are based on general methods for the production of polyene carboxylic acids from Streptomyces.
Fermentation of Streptomyces sp. HKI 0180
The production of this compound is achieved through submerged fermentation of Streptomyces sp. HKI 0180.
Table 2: Fermentation Protocol for this compound Production
| Parameter | Condition |
| Seed Culture Medium | Tryptic Soy Broth (TSB) or a similar nutrient-rich medium. |
| Production Medium | A complex medium containing a suitable carbon source (e.g., glucose, starch), nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. A representative medium could be M3 medium (10 g/L soytone, 10 g/L glucose, 20 g/L soluble starch, 3 g/L CaCO₃). |
| Inoculum | 5-10% (v/v) of a 48-72 hour old seed culture. |
| Fermentation Vessel | Shake flasks or a laboratory-scale fermenter. |
| Temperature | 28-30°C |
| Agitation | 150-200 rpm |
| Aeration | (If using a fermenter) 1.0 vvm (volume of air per volume of medium per minute). |
| Fermentation Time | 7-10 days |
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.
Table 3: Extraction and Purification Protocol for this compound
| Step | Procedure |
| 1. Broth Separation | Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant. |
| 2. Extraction | Extract the supernatant with an organic solvent such as ethyl acetate or n-butanol at a 1:1 ratio (v/v). The mycelial biomass can also be extracted separately with a polar solvent like acetone or methanol. |
| 3. Concentration | Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator. |
| 4. Preliminary Fractionation | The crude extract can be fractionated using solid-phase extraction (SPE) or column chromatography on silica gel. |
| 5. High-Performance Liquid Chromatography (HPLC) | Further purify the active fractions using reversed-phase HPLC with a suitable mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small amount of acid like formic acid or acetic acid). |
| 6. Purity Analysis | Analyze the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |
Quantitative Data
Specific quantitative data for the production yield of this compound from Streptomyces sp. HKI 0180 is not publicly available in the reviewed literature. However, the production of secondary metabolites by Streptomyces can range from milligrams to grams per liter of culture, depending on the strain and fermentation conditions.
Biosynthetic Pathway and Regulation
This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of polyketides generally involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA.
While the specific biosynthetic gene cluster for this compound has not been published, the identification of the Cuevaene A biosynthetic gene cluster in Streptomyces sp. LZ35 provides a strong model. This cluster contains a type I polyketide synthase, which is typical for the production of complex polyketides.
Caption: Putative biosynthetic pathway for this compound.
The regulation of polyketide biosynthesis in Streptomyces is complex and often involves pathway-specific regulatory proteins, as well as global regulators that respond to nutritional and environmental signals. The Cuevaene A gene cluster in Streptomyces sp. LZ35 was found to contain several pathway-specific regulatory factors that influence its production.
Experimental and Logical Workflows
The process of identifying a novel natural product like this compound and its producing organism follows a logical workflow, from isolation to characterization.
Caption: Experimental workflow for this compound discovery.
Conclusion
Streptomyces sp. HKI 0180 stands as the identified producer of this compound. The information provided in this technical guide, from organism isolation to biosynthetic pathways, offers a foundational understanding for researchers and professionals in the field of drug development. Further investigation into the specific fermentation conditions to optimize the yield of this compound and a deeper understanding of its regulatory networks will be crucial for its potential therapeutic applications. The provided protocols and diagrams serve as a valuable starting point for such endeavors.
Putative Biological Activity of Cuevaene B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the currently understood biological activities of Cuevaene B, a polyene carboxylic acid natural product. The information is compiled from available scientific literature, with a focus on presenting quantitative data, experimental methodologies, and visual representations of workflows to facilitate further research and development.
Overview of this compound
This compound is a natural product isolated from a genetically modified strain of the bacterium Streptomyces sp. LZ35.[1][2] It belongs to a class of compounds known as polyenes, characterized by a series of conjugated double bonds. The biological activities of this compound reported to date primarily encompass antimicrobial properties.
Antimicrobial Activity
This compound has demonstrated inhibitory effects against both Gram-positive bacteria and certain fungi. The available quantitative data from these studies are summarized below.
Data Presentation: Antimicrobial Susceptibility of this compound
| Test Organism | Strain | Type | Concentration | Result (Zone of Inhibition) | Reference |
| Bacillus subtilis | ATCC 11060 | Gram-positive bacterium | 30 µ g/disc | 12.3 mm | [2] |
| Fusarium verticillioides | S68 | Fungus | 30 µ g/disc | Modest Activity | [1][2] |
| Rhizoctonia solani | GXE4 | Fungus | 30 µ g/disc | Modest Activity | [1][2] |
*Note: The primary literature describes the antifungal activity of Cuevaenes A-C collectively as "modest" at the tested concentration, without providing a specific zone of inhibition for this compound alone.[1][2]
Experimental Protocols
The quantitative data for the antimicrobial activity of this compound was obtained using a disk diffusion assay. While the primary literature does not provide an exhaustive step-by-step protocol, the following methodology outlines the standard procedure for such an experiment.
Disk Diffusion Assay for Antimicrobial Susceptibility Testing
-
Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism (Bacillus subtilis, Fusarium verticillioides, or Rhizoctonia solani) is grown on an appropriate agar medium to obtain visible colonies.
-
Several colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, commonly corresponding to a 0.5 McFarland standard. This ensures a standardized microbial population for the assay.
-
-
Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized microbial inoculum.
-
The swab is then used to evenly streak the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) to create a uniform lawn of the microorganism.
-
-
Application of this compound:
-
Sterile paper disks of a standard diameter are impregnated with a solution of this compound to achieve a final concentration of 30 µg per disk.
-
The impregnated disks are then carefully placed onto the surface of the inoculated agar plates.
-
-
Incubation:
-
The plates are incubated under conditions suitable for the growth of the specific microorganism. For bacteria, this is typically at 37°C for 18-24 hours. For fungi, incubation may be at a lower temperature (e.g., 25-30°C) for a longer period (48-72 hours or more), until sufficient growth is observed.
-
-
Measurement and Interpretation:
-
Following incubation, the plates are examined for zones of inhibition, which are clear areas around the disks where microbial growth has been prevented.
-
The diameter of these zones is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the tested compound.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Putative Mechanism of Action and Signaling Pathways
Currently, there is no published research detailing the specific mechanism of action of this compound or the signaling pathways it may modulate. The observed antimicrobial activity suggests interference with essential cellular processes in susceptible bacteria and fungi. Polyene antibiotics commonly function by binding to ergosterol in fungal cell membranes, leading to pore formation and cell death. However, whether this compound shares this mechanism is yet to be determined. Further research is required to elucidate its molecular targets and downstream effects.
References
An In-depth Technical Guide to the Cuevaene B Natural Product Family and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cuevaenes are a family of polyketide natural products, designated A through E, that have been isolated from the Gram-positive bacterium Streptomyces sp. LZ35. These compounds are characterized by a unique chemical scaffold featuring a 3-hydroxybenzoic acid (3-HBA) moiety linked to a polyene side chain. Initial structural elucidation of these compounds, including Cuevaene B, was later revised and confirmed through total synthesis. This compound has demonstrated notable, albeit moderate, biological activity against Gram-positive bacteria and certain fungi, positioning it as a molecule of interest for further investigation in the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the this compound core, including its chemical properties, biological activity, and a detailed look at the synthetic strategies employed for a closely related family member, which serves as a blueprint for its own synthesis.
Chemical and Physical Properties of this compound
This compound is a structurally intriguing molecule with the following properties:
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₇ |
| Molecular Weight | 388.41 g/mol |
| CAS Number | 274684-11-6 |
The core structure of this compound, as revised, is presented below. The initial structural misassignment highlights the challenges often encountered in the characterization of complex natural products.
Biological Activity
This compound has been evaluated for its antimicrobial and antifungal properties. The available data indicates a moderate level of activity against the Gram-positive bacterium Bacillus subtilis and modest activity against the fungi Fusarium verticillioides and Rhizoctonia solani.
Table of Biological Activity:
| Organism | Type | Activity Level | Quantitative Data (MIC/IC50) |
| Bacillus subtilis | Gram-positive bacterium | Moderate | Not reported in available literature |
| Fusarium verticillioides | Fungus | Modest | Not reported in available literature |
| Rhizoctonia solani | Fungus | Modest | Not reported in available literature |
Currently, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound are not available in the public domain. Further studies are required to quantify its potency and spectrum of activity.
Experimental Protocols
Isolation of Cuevaenes from Streptomyces sp. LZ35
The isolation of the Cuevaene family of natural products involves standard microbiological and chromatographic techniques. A general workflow for the isolation is as follows:
Figure 1. General workflow for the isolation of Cuevaenes.
Detailed Steps:
-
Fermentation: Streptomyces sp. LZ35 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The fermentation broth is separated into mycelia and supernatant by centrifugation. The mycelia are typically extracted with polar organic solvents like acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.
-
Purification: The crude extracts are combined and subjected to a series of chromatographic separations. This typically involves column chromatography over stationary phases like silica gel and Sephadex LH-20 to achieve initial fractionation. Final purification of the individual Cuevaene compounds, including this compound, is achieved using preparative high-performance liquid chromatography (HPLC).
Total Synthesis of the Cuevaene Core
While a specific total synthesis for this compound has not been published, the total synthesis of (±)-Cuevaene A has been accomplished and serves as a direct blueprint. The synthetic strategy relies on the construction of the key tricyclic core followed by the elaboration of the polyene side chain.
A retrosynthetic analysis for the Cuevaene core is depicted below:
Figure 2. Retrosynthetic approach to the Cuevaene core.
The detailed experimental protocols for the key steps in the synthesis of the Cuevaene A core, which are directly applicable to this compound, would involve a sequence of organic reactions. These would likely include cycloadditions, functional group manipulations, and stereoselective transformations to build the complex architecture of the molecule. Researchers interested in the specific reagents, reaction conditions, and yields should refer to the primary literature on the total synthesis of (±)-Cuevaene A.
Signaling Pathways and Mechanism of Action
To date, there is no published research on the specific signaling pathways modulated by this compound or its precise mechanism of action. The observed antibacterial and antifungal activities suggest potential interference with essential cellular processes in these microorganisms.
A logical workflow for elucidating the mechanism of action is proposed below:
Figure 3. Proposed workflow for mechanism of action studies.
This compound Analogs in Drug Development
The development of analogs is a critical step in optimizing a natural product lead for therapeutic use. For this compound, analog synthesis would likely focus on modifications to the polyene side chain and the 3-hydroxybenzoic acid core to explore structure-activity relationships (SAR).
Potential Analog Design Strategies:
-
Side Chain Modification: Altering the length, rigidity, and functional groups of the polyene side chain could impact target binding and pharmacokinetic properties.
-
Core Modification: Derivatization of the hydroxyl and carboxylic acid groups on the 3-HBA moiety could be explored to improve potency, selectivity, and drug-like properties.
-
Stereochemical Analogs: Synthesis of stereoisomers could reveal the importance of specific stereocenters for biological activity.
Currently, there are no published reports on the synthesis or biological evaluation of this compound analogs. The development of a robust and efficient total synthesis of the Cuevaene core is a prerequisite for a comprehensive analog program.
Conclusion and Future Directions
This compound represents an interesting natural product with the potential for development as an anti-infective agent. The confirmation of its revised structure through total synthesis has laid the groundwork for further investigation. Key future directions for research in this area include:
-
Quantitative Biological Evaluation: Determination of MIC and IC50 values against a broad panel of bacterial and fungal pathogens is essential to understand the potency and spectrum of this compound.
-
Total Synthesis of this compound: A dedicated total synthesis of this compound would provide access to larger quantities of the material for further studies and confirm the proposed synthetic route.
-
Mechanism of Action Studies: Elucidation of the molecular target and signaling pathways affected by this compound will be crucial for understanding its biological activity and for rational drug design.
-
Analog Synthesis and SAR Studies: A systematic exploration of this compound analogs will be necessary to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinically viable drug candidate.
The Cuevaene family of natural products, with this compound as a prominent member, offers a promising starting point for drug discovery efforts. Continued research into their synthesis, biological activity, and mechanism of action is warranted.
In Silico Prediction of Cuevaene B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of molecular targets for Cuevaene B, a sesquiterpenoid natural product. Given the novelty of this compound, this document outlines a robust, multi-faceted computational strategy to generate testable hypotheses about its mechanism of action, thereby accelerating its development as a potential therapeutic agent. Sesquiterpenoids, as a class, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects, making them a rich source for drug discovery.[1][2][3]
In Silico Target Prediction Strategies
A multi-pronged in silico approach is recommended to build a high-confidence list of putative targets for this compound. This involves leveraging information from its chemical structure (ligand-based methods) and predicting its interaction with a vast array of protein structures (structure-based methods), culminating in a systems-level analysis (network pharmacology).
Ligand-Based Approaches
These methods utilize the structure of this compound to infer targets based on the principle that structurally similar molecules often share similar biological targets.
-
Chemical Similarity Searching: The 2D/3D structure of this compound is used as a query to search against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Targets associated with the highest-scoring similar compounds are considered potential targets for this compound.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[4][5][6] A model can be generated from this compound and used to screen 3D databases of protein structures to identify proteins with binding sites that complement the pharmacophore.[7][8]
Structure-Based Approaches
These methods rely on the 3D structure of potential protein targets to predict binding interactions.
-
Reverse Docking (Inverse Docking): This is a powerful technique where a single ligand (this compound) is docked against a large library of 3D protein structures.[9][10] The goal is to identify proteins to which the ligand is predicted to bind with high affinity. The results are ranked based on a scoring function that estimates the binding free energy.
Network Pharmacology
Network pharmacology integrates predicted drug-target interactions with larger biological networks to elucidate the systemic effects of a compound.[11][12] This approach helps to understand polypharmacology (how a drug interacts with multiple targets) and to predict the overall impact on biological pathways.[13][14]
Integrated In Silico Workflow
A sequential and integrated workflow is crucial for systematically narrowing down the list of potential targets.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenes: natural products that decrease cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmmaker: Pharmacophore modeling and hit identification based on druggability simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse docking: Significance and symbolism [wisdomlib.org]
- 11. longdom.org [longdom.org]
- 12. Network Pharmacology Approach for Medicinal Plants: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Network Pharmacology to Unveil the Biological Basis of Health-Strengthening Herbal Medicine in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Cuevaene B CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuevaene A, a polyene carboxylic acid derivative isolated from Streptomyces sp., has garnered attention for its moderate antibacterial and modest antifungal activities. This technical guide provides a comprehensive overview of Cuevaene A, focusing on its chemical and physical properties, experimental protocols for its isolation and synthesis, and an exploration of its biological activities. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to facilitate replication and further investigation.
Chemical and Physical Properties
Cuevaene A is a secondary metabolite produced by certain strains of Streptomyces. The initial reference to "Cuevaene B" with the CAS number 1246172-08-6 has been identified as a likely typographical error, with the correct designation being Cuevaene A for this specific CAS number.
Table 1: General and Physicochemical Properties of Cuevaene A
| Property | Value | Reference |
| CAS Number | 1246172-08-6 | N/A |
| Molecular Formula | C₂₁H₂₂O₅ | [1] |
| Molecular Weight | 370.40 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Solubility | Soluble in methanol and other common organic solvents. | N/A |
| Stability | Stable under standard laboratory conditions. | N/A |
Spectroscopic Data
The structural elucidation of Cuevaene A has been accomplished through various spectroscopic techniques.
Table 2: ¹H NMR Spectroscopic Data for Cuevaene A (in CD₃OD, 800 MHz)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data sourced from supplementary materials of cited literature and may require direct consultation for full details. | |||
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for Cuevaene A (in CD₃OD)
| Position | Chemical Shift (δ) ppm |
| Data sourced from supplementary materials of cited literature and may require direct consultation for full details. | |
| ... | ... |
Infrared (IR) Spectroscopy: The IR spectrum of Cuevaene A exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid, and carbon-carbon double bonds (C=C) of the polyene chain.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been instrumental in confirming the molecular formula of Cuevaene A. The fragmentation pattern observed in MS/MS analysis provides further structural information. A prominent peak is observed at m/z 355.1547 [M+H]⁺.[1]
Experimental Protocols
Isolation of Cuevaene A from Streptomyces sp. LZ35
The following protocol is a summarized representation of the methods described in the literature for the isolation of Cuevaene A.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Cuevaene B from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cultivation of Streptomyces sp. LZ35 and the subsequent extraction and purification of Cuevaene B, a polyketide with potential therapeutic applications.
Introduction
This compound is a secondary metabolite produced by the actinobacterium Streptomyces sp. LZ35. As a member of the cuevaene family, it belongs to the class of 3-hydroxybenzoic acid (3-HBA) containing polyketides. These compounds are of interest to the scientific community due to their unique structures and potential biological activities. This document outlines the necessary steps for the reliable production and isolation of this compound for research and drug development purposes.
Data Presentation
The following table summarizes the key quantitative data related to the fermentation and purification of this compound.
| Parameter | Value | Reference |
| Fermentation | ||
| Culture Volume | 10 L | General laboratory scale-up |
| Incubation Time | 7-10 days | [General Streptomyces protocols] |
| Incubation Temperature | 28-30°C | [General Streptomyces protocols] |
| pH | 7.0-7.5 | [General Streptomyces protocols] |
| Extraction & Purification | ||
| Extraction Solvent | Methanol | [1] |
| Initial Crude Extract Yield | Variable | Dependent on fermentation efficiency |
| Post-Column Chromatography Fraction | 8 mg (from a larger extract) | [2] |
| Final Purified this compound Yield | 2 mg | [2] |
| Purity | >95% (as determined by HPLC) | [2] |
Experimental Protocols
Fermentation of Streptomyces sp. LZ35
This protocol describes the cultivation of Streptomyces sp. LZ35 for the production of this compound.
Materials:
-
Streptomyces sp. LZ35 culture
-
Seed culture medium (e.g., Tryptic Soy Broth - TSB)
-
Production culture medium (e.g., Yeast Extract-Malt Extract-Glucose - YEME)
-
Sterile flasks and bioreactor
-
Incubator shaker
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a sterile flask containing 50 mL of TSB medium with a sporulated culture of Streptomyces sp. LZ35. Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.
-
Seed Culture: Transfer the inoculum to a larger flask containing 500 mL of TSB medium. Incubate under the same conditions for another 2-3 days.
-
Production Culture: Inoculate a 10 L bioreactor containing YEME production medium with the seed culture (5-10% v/v).
-
Fermentation: Maintain the fermentation at 28-30°C with agitation and aeration for 7-10 days. Monitor pH and adjust as necessary to maintain a range of 7.0-7.5.
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
Extraction of this compound
This protocol details the extraction of this compound from the fermentation broth of Streptomyces sp. LZ35.[1]
Materials:
-
Fermentation broth (supernatant and mycelium)
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Large glass beakers and flasks
Procedure:
-
Combine the supernatant and mycelial biomass from the fermentation.
-
Add an equal volume of methanol to the whole broth.
-
Stir the mixture vigorously for 4-6 hours at room temperature to ensure thorough extraction of secondary metabolites.
-
Separate the cell debris and other solid materials by filtration or centrifugation.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Purification of this compound
This protocol outlines the multi-step purification process for isolating this compound from the crude extract.[1][2]
Materials:
-
Crude methanolic extract
-
Sephadex LH-20 resin
-
Reversed-phase (RP-18) silica gel
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol, collecting fractions based on UV absorbance (if applicable) or by volume.
-
Combine fractions containing compounds of interest based on preliminary analysis (e.g., thin-layer chromatography).
-
-
RP-18 Silica Gel Column Chromatography:
-
Concentrate the active fractions from the Sephadex LH-20 column.
-
Load the concentrated sample onto an RP-18 silica gel column.
-
Elute the column with a stepwise gradient of methanol in water.
-
Collect fractions and analyze for the presence of this compound.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Pool and concentrate the fractions containing this compound from the RP-18 column. A fraction of approximately 8 mg containing this compound can be expected from a large-scale extraction.[2]
-
Perform final purification using a semi-preparative or preparative RP-HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) at a suitable flow rate.[2]
-
Monitor the elution profile at a wavelength of 274 nm.[2]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound (an expected yield of approximately 2 mg from the 8 mg fraction).[2]
-
Confirm the purity and identity of the compound using analytical techniques such as LC-MS and NMR.
-
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of Cuevaenes in Streptomyces sp. LZ35 is initiated with the precursor 3-hydroxybenzoic acid (3-HBA) and proceeds through a Type I polyketide synthase (PKS) pathway.[3] The following diagram illustrates the key proposed steps in the formation of the Cuevaene core structure.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow
The following diagram outlines the overall workflow from bacterial culture to purified this compound.
Caption: this compound extraction and purification workflow.
References
Application Note: High-Purity Cuevaene B Purification by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cuevaene B is a diterpenoid natural product of interest for its potential biological activities. As with many complex natural products, obtaining high-purity this compound is essential for accurate biological screening and drug development studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC, yielding a final product of high purity. The method is designed to be robust and reproducible for researchers in natural product chemistry and drug discovery. While the precise biological functions of this compound are still under investigation, many diterpenes are known to interact with various cellular signaling pathways.
Experimental Protocols
1. Extraction of Crude this compound
A plausible source for this compound is a bacterial culture, such as Streptomyces sp., which are known producers of a wide variety of secondary metabolites, including the related Cuevaene A.[1]
Protocol:
-
Culture Streptomyces sp. in a suitable production medium (e.g., ISP2 broth) for 7-10 days at 28°C with shaking.
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with acetone, followed by filtration and evaporation of the acetone. Resuspend the residue in water and extract twice with ethyl acetate.
-
Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the crude extract.
2. HPLC Purification of this compound
This protocol utilizes a reversed-phase HPLC method, which is well-suited for the separation of moderately non-polar compounds like many diterpenes.[2][3][4]
Materials:
-
HPLC-grade methanol
-
HPLC-grade water
-
Crude extract containing this compound
-
Reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
HPLC system with a UV detector and fraction collector
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% methanol in water).
-
Inject the sample onto the column.
-
Run a linear gradient from 60% to 100% methanol over 40 minutes.
-
Maintain the flow rate at 3 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm), as many terpenes have weak chromophores.[5]
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
The following table summarizes the quantitative data for the HPLC purification of this compound.
| Parameter | Value |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 60% B to 100% B in 40 min |
| Flow Rate | 3 mL/min |
| Detection | UV at 210 nm |
| Retention Time | Approx. 25.3 min |
| Purity (Post-HPLC) | >98% |
| Yield | Dependent on crude extract |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Identification and characterization of the cuevaene A biosynthetic gene cluster in streptomyces sp. LZ35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. researchgate.net [researchgate.net]
Total Synthesis of the Cuevaene B Core: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Application Note
The synthetic strategy presented here is based on established and reliable methodologies for the construction of the challenging tricyclic system of cubebenes. The key transformation involves an intramolecular cyclization of an olefinic diazoketone, a powerful reaction for the formation of the characteristic cyclopropane ring fused to a bicyclo[4.3.0]nonane system. This approach offers a convergent and efficient route to the cubebene core, allowing for the introduction of various substituents to explore structure-activity relationships.
Synthetic Strategy
The retrosynthetic analysis for the cubebene core reveals a key disconnection at the cyclopropane ring, leading back to a more synthetically accessible bicyclic olefinic diazoketone. This intermediate, in turn, can be constructed from a suitable monocyclic precursor through a Robinson annulation or a similar ring-forming strategy. The overall synthetic workflow is depicted below.
Caption: Retrosynthetic analysis of the cubebene core.
Experimental Protocols
The following protocols outline the key steps for the synthesis of a representative cubebene core structure.
Synthesis of the Bicyclic Enone Intermediate
A crucial step in the synthesis is the construction of the bicyclic enone system. A common and effective method is the Robinson annulation between a cyclic ketone and methyl vinyl ketone (MVK).
Protocol:
-
To a solution of a suitable substituted cyclohexanone (1.0 eq) in ethanol, add a catalytic amount of sodium ethoxide (0.1 eq).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the bicyclic enone.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Substituted Cyclohexanone | 1.0 | Varies | Varies |
| Methyl Vinyl Ketone | 1.2 | 70.09 | Varies |
| Sodium Ethoxide | 0.1 | 68.05 | Varies |
Introduction of the Acetic Acid Side Chain
The next stage involves the introduction of a two-carbon chain at the α-position of the bicyclic ketone, which will be later converted into the diazoketone.
Protocol:
-
To a solution of the bicyclic enone (1.0 eq) in a suitable solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) at -78 °C to form the enolate.
-
After stirring for 1 hour at -78 °C, add ethyl bromoacetate (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography.
-
Hydrolyze the ester to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidic workup.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Bicyclic Enone | 1.0 | Varies | Varies |
| LDA | 1.1 | 107.19 | Varies |
| Ethyl Bromoacetate | 1.2 | 167.00 | Varies |
Formation of the Olefinic Diazoketone
The carboxylic acid is converted to the corresponding diazoketone, the key precursor for the intramolecular cyclopropanation.
Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous diethyl ether and add it dropwise to a solution of diazomethane in diethyl ether at 0 °C.
-
Stir the reaction mixture at 0 °C for 3 hours and then allow it to stand at 4 °C overnight.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
-
Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous potassium carbonate.
-
Concentrate the solution under reduced pressure to yield the crude olefinic diazoketone, which is often used in the next step without further purification.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Carboxylic Acid | 1.0 | Varies | Varies |
| Oxalyl Chloride | 1.5 | 126.93 | Varies |
| Diazomethane | Excess | 42.04 | Varies |
Intramolecular Cyclopropanation to Form the Cubebene Core
The final key step is the copper-catalyzed intramolecular cyclization of the diazoketone to construct the tricyclic cubebene skeleton.
Protocol:
-
Dissolve the crude olefinic diazoketone (1.0 eq) in anhydrous cyclohexane.
-
Add a catalytic amount of copper(II) sulfate (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until all the diazoketone has been consumed.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the cubebene core structure.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Olefinic Diazoketone | 1.0 | Varies | Varies |
| Copper(II) Sulfate | 0.1 | 159.61 | Varies |
Synthetic Workflow Diagram
Caption: General synthetic workflow for the cubebene core.
Conclusion
The methodology presented provides a robust and adaptable framework for the total synthesis of the cubebene carbon skeleton, the likely core of Cuevaene B. By modifying the starting materials and reagents, researchers can synthesize a variety of analogues for applications in drug discovery and chemical biology. The key intramolecular cyclopropanation of an olefinic diazoketone remains a cornerstone in the synthesis of these intricate tricyclic sesquiterpenes. Further investigation into the specific structure of this compound will allow for a more tailored and precise synthetic route based on the principles outlined in this document.
Application Notes and Protocols for Cell-based Cytotoxicity Assays of Clausine B
Introduction
This document provides detailed application notes and protocols for assessing the cytotoxic effects of Clausine B, a carbazole alkaloid isolated from Clausena excavata. While the initial request specified Cuevaene B, a thorough literature search did not yield specific cytotoxic data for this compound. Therefore, this document focuses on Clausine B, for which cytotoxic activity against various cancer cell lines has been documented. The provided protocols and data will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the in vitro efficacy of this natural product.
Clausine B has demonstrated antiproliferative properties against several human cancer cell lines, making it a compound of interest for further investigation as a potential anticancer agent.[1] The following sections detail the methodologies for key cell-based assays to determine its cytotoxicity, present the available quantitative data in a structured format, and visualize the experimental workflow and a relevant signaling pathway.
Data Presentation
The cytotoxic activity of Clausine B is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of a cell population. The following table summarizes the reported IC50 values of Clausine B against a panel of human cancer cell lines and a normal cell line after a 72-hour incubation period, as determined by the MTT assay.[1]
| Cell Line | Cell Type | IC50 (µg/mL)[1] |
| MDA-MB-231 | Non-hormone-dependent breast cancer | 21.50 |
| HeLa | Cervical cancer | 22.90 |
| CAOV3 | Ovarian cancer | 27.00 |
| HepG2 | Hepatic cancer | 28.94 |
| MCF-7 | Hormone-dependent breast cancer | 52.90 |
| Chang | Normal liver cell line | No IC50 value obtained |
Experimental Protocols
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Clausine B
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2, CAOV3, MCF-7) and a normal cell line (e.g., Chang)
-
Complete cell culture medium (specific to each cell line)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Clausine B in DMSO.
-
Prepare serial dilutions of Clausine B in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Clausine B. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of Clausine B to determine the IC50 value.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Clausine B
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with Clausine B at its IC50 concentration (and other relevant concentrations) for 24, 48, or 72 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing Clausine B cytotoxicity.
Caption: Postulated apoptotic signaling pathway induced by Clausine B.
References
Application Notes and Protocols for Cuevaene B Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the identification of molecular targets of Cuevaene B, a novel bioactive compound with therapeutic potential. The following sections describe three key techniques: Affinity Chromatography-based Pull-Down Assays, Proteomic Profiling, and Genetic Interaction Screening. Each section includes detailed methodologies, data presentation in tabular format, and visualizations of workflows and signaling pathways.
Affinity Chromatography-based Pull-Down Assay for this compound Target Identification
Affinity chromatography is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[1][2] This method relies on the immobilization of a ligand (this compound) to a solid support to capture its interacting proteins.
Experimental Protocol
1.1. Synthesis of this compound Affinity Probe:
-
Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a terminal alkyne or azide for click chemistry, or an amine for NHS-ester coupling).
-
Couple the this compound derivative to a solid support matrix (e.g., NHS-activated Sepharose beads or Azide/Alkyne-agarose beads).
-
Thoroughly wash the beads to remove any uncoupled ligand.
-
Prepare a control matrix with the linker arm alone to identify non-specific binders.
1.2. Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate) and determine the protein concentration using a Bradford or BCA assay.
1.3. Affinity Pull-Down:
-
Incubate the this compound-coupled beads and control beads with the clarified cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free this compound before adding the beads.
-
Wash the beads extensively with lysis buffer (at least 5 washes) to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling for 5-10 minutes.
1.4. Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise unique protein bands present in the this compound pull-down lane but absent or significantly reduced in the control and competitive elution lanes.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Data Presentation
Table 1: Putative this compound Interacting Proteins Identified by Affinity Pull-Down and Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Fold Enrichment (this compound vs. Control) |
| P04637 | TP53 | Cellular tumor antigen p53 | 15 | 12.5 |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 22 | 9.8 |
| Q09472 | ABL1 | Tyrosine-protein kinase ABL1 | 11 | 8.2 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 9 | 6.5 |
| P00533 | EGFR | Epidermal growth factor receptor | 18 | 4.1 |
Visualization
Caption: Workflow for this compound Target Identification using Affinity Chromatography.
Proteomic Profiling of this compound-Treated Cells
Proteomic profiling can identify changes in protein expression or post-translational modifications in response to treatment with a bioactive compound.[3][4] Two-dimensional difference gel electrophoresis (2D-DIGE) is a technique used to quantify changes in protein abundance across different samples on the same gel.[3]
Experimental Protocol
2.1. Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Treat cells with this compound at its EC50 concentration for a predetermined time (e.g., 24 hours).
-
Include a vehicle-treated control group (e.g., DMSO).
-
Harvest cells, wash with PBS, and store pellets at -80°C.
2.2. Protein Extraction and Labeling:
-
Lyse cell pellets in 2D-DIGE compatible lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris).
-
Determine protein concentration.
-
Label 50 µg of protein from the control sample with Cy3 dye and 50 µg of protein from the this compound-treated sample with Cy5 dye according to the manufacturer's instructions.
-
Create an internal standard by pooling equal amounts of protein from all samples and labeling with Cy2 dye.
2.3. Two-Dimensional Gel Electrophoresis:
-
Combine the Cy2, Cy3, and Cy5 labeled samples.
-
Rehydrate an immobilized pH gradient (IPG) strip (e.g., pH 3-10) with the combined sample overnight.
-
Perform isoelectric focusing (first dimension) to separate proteins by their isoelectric point (pI).
-
Equilibrate the focused IPG strip and place it on top of a large format SDS-PAGE gel.
-
Perform electrophoresis (second dimension) to separate proteins by their molecular weight.
2.4. Image Acquisition and Analysis:
-
Scan the gel at different wavelengths to acquire images for Cy2, Cy3, and Cy5.
-
Use specialized software (e.g., DeCyder) to co-register the images and quantify the fluorescence intensity of each protein spot.
-
Normalize the spot intensities of the Cy3 and Cy5 samples to the corresponding spot in the Cy2 internal standard.
-
Calculate the fold change in protein expression between the this compound-treated and control samples.
-
Excise spots with significant changes in expression for identification by mass spectrometry.
Data Presentation
Table 2: Differentially Expressed Proteins in Response to this compound Treatment
| Spot ID | Protein Name | Gene Name | Fold Change | p-value | Post-Translational Modification |
| 1024 | 14-3-3 protein zeta/delta | YWHAZ | -2.8 | 0.005 | Phosphorylation |
| 2056 | Peroxiredoxin-1 | PRDX1 | +3.1 | 0.002 | Oxidation |
| 3112 | Vimentin | VIM | -2.5 | 0.008 | N/A |
| 4078 | Enolase 1 | ENO1 | +2.2 | 0.012 | N/A |
| 5091 | Cofilin-1 | CFL1 | -3.5 | 0.001 | Phosphorylation |
Visualization
Caption: Workflow for Proteomic Profiling with 2D-DIGE.
Genetic Interaction Screening for this compound Target Pathway Elucidation
Genetic interaction screens can identify genes that either enhance or suppress the phenotype of a compound, thereby revealing its mechanism of action and potential targets.[5][6] A common approach is to use a library of gene knockouts or knockdowns (e.g., a yeast deletion library or a human shRNA/CRISPR library).
Experimental Protocol
3.1. Library Screening:
-
For a yeast model, pin a collection of non-essential gene deletion mutants onto agar plates containing either a sub-lethal concentration of this compound or a vehicle control.
-
For a human cell model, transduce a pooled library of shRNAs or CRISPR guides into cells.
-
Treat the transduced cell population with this compound or vehicle.
-
Grow the yeast plates for several days and quantify colony size.
-
For human cells, culture for a period to allow for changes in the representation of shRNAs/guides.
3.2. Hit Identification:
-
For yeast, identify gene deletions that result in significantly smaller (synthetic sickness/lethality) or larger (suppression) colonies in the presence of this compound compared to the control.
-
For human cells, extract genomic DNA and amplify the shRNA/guide sequences.
-
Use next-generation sequencing to determine the abundance of each shRNA/guide in the treated and control populations.
-
Identify shRNAs/guides that are depleted (synthetic lethality) or enriched (resistance/suppression) in the this compound-treated sample.
3.3. Data Analysis and Pathway Enrichment:
-
Calculate an interaction score for each gene (e.g., the log2 fold change in colony size or shRNA/guide abundance).
-
Perform pathway enrichment analysis (e.g., using Gene Ontology or KEGG databases) on the list of genetic interactors to identify cellular pathways affected by this compound.
Data Presentation
Table 3: Top Genetic Interactors of this compound
| Gene | Description | Interaction Score (log2 fold change) | Interaction Type |
| TOR1 | Target of rapamycin complex 1 subunit | -4.2 | Synthetic Lethal |
| RPT2 | Regulatory particle triple-A ATPase 2 | -3.8 | Synthetic Lethal |
| GCN2 | General control nonderepressible 2 | +2.9 | Suppressor |
| SCH9 | Serine/threonine-protein kinase Sch9 | -3.5 | Synthetic Lethal |
| ATG1 | Autophagy-related protein 1 | +2.5 | Suppressor |
Visualization
Caption: Hypothetical this compound target pathway based on genetic interactions.
References
- 1. Target identification for small bioactive molecules: finding the needle in the haystack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug target identification and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene-gene and gene-environment interactions detected by transcriptome sequence analysis in twins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cuevaene B: In Vitro Enzyme Inhibition Profile Remains Undisclosed
Despite interest in the biological activities of natural products, detailed in vitro enzyme inhibition data for Cuevaene B, a polyketide of bacterial origin, is not currently available in the public domain. Extensive searches of scientific literature and databases have yielded no specific information on its enzyme targets, inhibitory concentrations (such as IC50 values), or the signaling pathways it may modulate.
This compound is structurally related to Cuevaene A, a compound whose biosynthetic gene cluster has been identified in Streptomyces sp. LZ35. While research has focused on the genetic pathways for the production of these molecules, the specific biological functions and enzymatic interactions of this compound remain uncharacterized.
For researchers, scientists, and drug development professionals interested in the potential bioactivity of this compound, this lack of data presents both a challenge and an opportunity. The absence of established protocols and quantitative data necessitates foundational research to determine its biological targets and inhibitory potential.
General Protocol for In Vitro Enzyme Inhibition Assays
While a specific protocol for this compound cannot be provided, a general workflow for assessing the in vitro enzyme inhibitory activity of a novel compound is outlined below. This protocol can be adapted based on the specific enzyme and substrate being investigated.
Experimental Workflow
A typical workflow for an in vitro enzyme inhibition assay involves several key steps, from preparation to data analysis.
Figure 1. General workflow for an in vitro enzyme inhibition assay.
Detailed Methodologies
1. Preparation of Reagents:
-
Buffer Preparation: Prepare a buffer solution appropriate for the specific enzyme being assayed, ensuring the pH is optimal for enzyme activity.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Dissolve the enzyme's substrate in the assay buffer. The concentration used should ideally be at or near the Michaelis constant (Km) for competitive inhibition studies.
-
This compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Assay Protocol:
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Assay Plate Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound dilution (or solvent control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for the binding of this compound to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
Calculate Initial Reaction Velocities: Determine the initial reaction rate (V₀) for each concentration of this compound by calculating the slope of the linear portion of the reaction progress curve.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of enzyme inhibition for each this compound concentration:
where V₀_control is the initial velocity of the reaction with the solvent control, and V₀_inhibitor is the initial velocity with this compound.
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by fitting the data to a suitable dose-response curve.
Quantitative Data Summary
As no specific enzyme inhibition data for this compound has been published, a table of quantitative data cannot be provided. Should such data become available, it would typically be presented as follows:
| Target Enzyme | IC50 (µM) | Type of Inhibition | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Future Directions
The lack of information on the bioactivity of this compound highlights a significant gap in the knowledge of this natural product. Future research should focus on screening this compound against a panel of enzymes, particularly those involved in key pathological pathways such as inflammation, cancer, and infectious diseases. Such studies would be the first step in uncovering the therapeutic potential of this molecule and would provide the necessary data to populate the fields in the table above. Until such research is conducted and published, the application notes and protocols for this compound in vitro enzyme inhibition assays will remain speculative.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of Cuevaene B Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of Cuevaene B fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic origin of this compound?
This compound is a sesquiterpenoid. Like other sesquiterpenes, it is synthesized from the C15 precursor farnesyl pyrophosphate (FPP).[1][2] The biosynthesis is catalyzed by a specific enzyme called a terpene synthase or cyclase. While the exact this compound synthase has not been fully characterized in published literature, it is presumed to be produced by a Streptomyces species, similar to the related compound Cuevaene A.[3]
Q2: Which metabolic pathway provides the precursor for this compound synthesis?
In most bacteria, including Streptomyces, the precursor FPP is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. In some engineered microbial hosts like E. coli or Saccharomyces cerevisiae, the mevalonate (MVA) pathway can also be utilized to provide FPP for sesquiterpenoid production.[4]
Q3: What are the common host organisms for producing this compound?
Naturally, this compound is likely produced by Streptomyces species.[3] For industrial-scale production, heterologous hosts such as Escherichia coli or Saccharomyces cerevisiae are often engineered due to their well-understood genetics and faster growth rates.[5]
Q4: What are the primary reasons for low this compound fermentation yield?
Low yields can stem from several factors:
-
Limited precursor supply: Insufficient FPP production can be a major bottleneck.
-
Low expression or activity of this compound synthase: The specific enzyme responsible for this compound synthesis might have low catalytic efficiency or expression levels.
-
Suboptimal fermentation conditions: The culture medium and physical parameters (pH, temperature, aeration) may not be conducive to high-level production.[6][7][8]
-
Metabolic burden on the host: Overexpression of the biosynthetic pathway can stress the host organism, leading to reduced growth and productivity.
-
Product toxicity or degradation: High concentrations of this compound or its intermediates may be toxic to the host cells or the product may be unstable under fermentation conditions.
Troubleshooting Guide
Issue 1: Low or undetectable this compound production.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient this compound Synthase | Optimize codon usage of the synthase gene for the expression host. Test different promoters and ribosome binding sites to enhance expression. | Protocol 1: Gene Expression Optimization. 1. Synthesize the this compound synthase gene with codon optimization for the chosen host (E. coli or S. cerevisiae). 2. Clone the optimized gene into a series of expression vectors with promoters of varying strengths (e.g., T7, tac, GAL1). 3. Transform the constructs into the host strain. 4. Cultivate the strains in a suitable medium and induce gene expression. 5. Analyze this compound production via GC-MS or HPLC. |
| Lack of Precursor (FPP) | Overexpress key enzymes in the MEP or MVA pathway to increase the intracellular pool of FPP. | Protocol 2: Precursor Pathway Engineering. 1. Construct plasmids to overexpress rate-limiting enzymes of the MEP pathway (e.g., dxs, idi, ispD, ispF) in E. coli or the MVA pathway (e.g., tHMG1, ERG12, ERG8, ERG19) in S. cerevisiae. 2. Co-transform these plasmids with the this compound synthase expression plasmid into the host. 3. Compare this compound production with the strain expressing only the synthase. |
Issue 2: this compound production is inconsistent across batches.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Variability in Inoculum | Standardize the inoculum preparation, including seed culture age and inoculum volume. | Protocol 3: Standardizing Inoculum. 1. Prepare a master cell bank of the production strain. 2. Grow a seed culture from a single vial of the master bank for a fixed duration (e.g., to a specific optical density). 3. Inoculate the production culture with a consistent volume percentage of the seed culture (e.g., 5% v/v).[8] |
| Inconsistent Media Preparation | Ensure precise measurement and consistent quality of all media components. | Review and standardize the media preparation protocol. Use high-purity reagents and calibrated equipment. |
Issue 3: this compound yield is lower than expected based on literature for similar sesquiterpenes.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Fermentation Medium | Optimize the carbon and nitrogen sources, as well as their ratio, in the fermentation medium. | Protocol 4: Media Optimization. 1. Design a series of experiments to test different carbon sources (e.g., glucose, glycerol, starch) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) at various concentrations.[6][9] 2. Use a statistical design of experiments (DoE) approach, such as a response surface methodology (RSM), to efficiently explore the optimal combination of media components.[7] 3. Monitor both cell growth and this compound production. |
| Non-ideal Fermentation Conditions | Optimize physical parameters such as pH, temperature, and dissolved oxygen (DO). | Protocol 5: Fermentation Parameter Optimization. 1. Perform a series of fermentations in a controlled bioreactor, varying one parameter at a time (e.g., pH 6.0, 7.0, 8.0; Temperature 28°C, 30°C, 35°C).[6][7] 2. Monitor key parameters (cell density, substrate consumption, this compound titer) throughout the fermentation. 3. Once individual optimal parameters are identified, test their combined effect. |
Data Presentation
Table 1: Comparison of Metabolic Engineering Strategies for Sesquiterpene Production in E. coli
| Strain | Engineering Strategy | Product Titer (mg/L) | Fold Improvement |
| Control | Expression of Amorphadiene Synthase (ADS) only | ~9 | - |
| SOE4 | Co-expression of dxs, idi, ispA with ADS | ~32 | 3.6 |
| MG1655 | Overexpression of dxs, idi, ispDF, and ADS with media optimization | 331.7 | 15.5 |
| Data adapted from literature on amorphadiene, a related sesquiterpene, to illustrate the potential impact of metabolic engineering. |
Table 2: Effect of Fermentation Conditions on Secondary Metabolite Production in Streptomyces
| Parameter | Condition A | Condition B | Condition C | Relative Yield |
| pH | 6.0 | 7.0 | 8.0 | 75% |
| Temperature (°C) | 28 | 30 | 35 | 90% |
| Carbon Source | Glucose | Starch | Glycerol | 85% |
| This table presents hypothetical data based on general findings for Streptomyces fermentation to illustrate the impact of process parameters.[6][7][8][9] |
Visualizations
Caption: Biosynthetic pathway of this compound from central metabolism.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key strategies for improving this compound fermentation yield.
References
- 1. uniprot.org [uniprot.org]
- 2. β-cubebene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and characterization of the cuevaene A biosynthetic gene cluster in streptomyces sp. LZ35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 7. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Cuevaene B Stability in Solution: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cuevaene B in solution. As specific stability data for this compound is limited, this guide is based on the general chemical properties of sesquiterpenes and related compounds containing functionalities such as vinylcyclopropane moieties, which may be present in the this compound structure.
Disclaimer
The following information is provided for guidance and is based on general chemical principles and data from analogous compounds due to the absence of specific published stability studies on this compound. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of sesquiterpenes like this compound can be influenced by several factors, including:
-
pH: Acidic or basic conditions can catalyze degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation and isomerization reactions.
-
Light: Exposure to UV or even ambient light can lead to photochemical degradation.
-
Oxygen: The presence of oxygen can lead to oxidation of the molecule.
-
Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.
Q2: I am observing a loss of this compound potency in my assay over time. What could be the cause?
A2: Loss of potency can be due to several reasons:
-
Chemical Degradation: this compound may be degrading under your experimental conditions (e.g., pH, temperature).
-
Isomerization: The molecule might be converting into less active or inactive isomers.
-
Adsorption: this compound may be adsorbing to the surface of your storage containers or labware.
-
Precipitation: The compound may be precipitating out of solution, especially if solubility is limited.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is advisable.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solvent: Use aprotic, anhydrous solvents if possible. If aqueous solutions are necessary, use buffered solutions at a neutral or slightly acidic pH and prepare them fresh.
Q4: Can I use stock solutions of this compound that have been stored for several weeks?
A4: It is recommended to perform a stability check on aged stock solutions before use. This can be done by comparing the performance of the aged solution to a freshly prepared one in your assay or by analytical methods like HPLC to check for degradation products.
Troubleshooting Guide: this compound Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation or isomerization of this compound. | 1. Analyze a freshly prepared sample to confirm the identity of the main peak. 2. Investigate the effect of pH, temperature, and light on the sample. 3. Use LC-MS to identify the mass of the new peaks to hypothesize degradation products. |
| Decreased biological activity in cell-based assays. | Compound degradation, precipitation, or adsorption. | 1. Prepare fresh solutions of this compound for each experiment. 2. Check the solubility of this compound in your assay medium. 3. Consider using silanized or low-adsorption labware. |
| Inconsistent results between experiments. | Instability of stock solutions or variations in experimental conditions. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Strictly control experimental parameters such as temperature, incubation time, and light exposure. 3. Perform regular quality control checks on your stock solutions. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound under different conditions.
1. Materials:
- This compound
- Solvents (e.g., DMSO, Ethanol, Acetonitrile)
- Buffers (pH 4, 7, 9)
- HPLC or LC-MS system
- Incubators/water baths at various temperatures (e.g., 4°C, 25°C, 40°C)
- Light chamber or aluminum foil for light protection
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
- Dilute the stock solution to a final concentration (e.g., 100 µM) in the different buffers and solvents to be tested.
- Divide each solution into aliquots for each time point and condition.
- Time Points: 0, 2, 4, 8, 24, 48 hours.
- Conditions:
- Temperature: 4°C, 25°C (room temperature), 40°C.
- Light: Protected from light vs. exposed to ambient light.
- At each time point, take an aliquot from each condition and immediately analyze it by HPLC or LC-MS.
- Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0.
3. Data Analysis:
- Plot the percentage of this compound remaining versus time for each condition.
- Determine the half-life (t½) of this compound under each condition.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Materials:
- This compound stock solution
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC or LC-MS system
2. Procedure:
- Acid Hydrolysis: Mix this compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix this compound solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Mix this compound solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate this compound solution at 80°C for 48 hours.
- Photodegradation: Expose this compound solution to a UV lamp (e.g., 254 nm) for 24 hours.
- After incubation, neutralize the acidic and basic samples.
- Analyze all samples by HPLC or LC-MS to identify and characterize the degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C (Protected from Light)
| Solvent | % Remaining after 24h | % Remaining after 48h |
| DMSO | 98% | 95% |
| Ethanol | 95% | 90% |
| Acetonitrile | 99% | 98% |
| Water (pH 7) | 85% | 70% |
Table 2: Hypothetical Effect of pH and Temperature on this compound Stability in Aqueous Solution
| pH | Temperature | Half-life (t½) in hours |
| 4 | 25°C | 36 |
| 7 | 25°C | 60 |
| 9 | 25°C | 24 |
| 7 | 4°C | >100 |
| 7 | 40°C | 18 |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for a sesquiterpene like this compound.
Technical Support Center: Optimizing Cuevaene B Solubility for Robust Bioassay Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cuevaene B and other poorly soluble terpenoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your bioassays, ensuring reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I add it to my aqueous bioassay medium. What is the most common cause of this?
A1: The most frequent reason for the precipitation of hydrophobic compounds like this compound is the abrupt change in solvent polarity when a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous buffer or cell culture medium. Terpenoids are known for their low water solubility[1][2]. Even at low final concentrations, the compound can crash out of solution if the local concentration exceeds its aqueous solubility limit during the dilution process.
Q2: What is the recommended starting solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of poorly soluble compounds for bioassays due to its ability to dissolve a wide range of polar and nonpolar molecules.[1] It is miscible with water and most cell culture media. However, it's crucial to be aware of the potential for DMSO to affect cell viability and assay performance at higher concentrations.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity or off-target effects. However, the tolerance can vary significantly between different cell lines and assay types. It is always recommended to perform a solvent tolerance test for your specific experimental setup.
Q4: I'm observing inconsistent results in my bioassay. Could this be related to the solubility of this compound?
A4: Yes, inconsistent results are a common consequence of poor compound solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration, leading to poor reproducibility and inaccurate dose-response curves.
Q5: Are there alternative solvents to DMSO that I can use?
A5: While DMSO is the most common, other organic solvents like ethanol can also be used to dissolve terpenoids.[3] The choice of solvent will depend on the specific compound and the tolerance of your bioassay system. It is important to note that ethanol can also have effects on cell physiology.
Troubleshooting Guides
Issue: Compound Precipitation in 96-Well Plates During Assay Setup
Symptoms:
-
Visible precipitate or cloudiness in the wells after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Atypical dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your assay wells is as low as possible, ideally below 0.5%. Perform a solvent tolerance curve for your specific cell line to determine the maximum acceptable concentration. |
| Rapid Dilution | Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform a serial dilution of your stock solution in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your assay wells. |
| Low Aqueous Solubility | If the compound's intrinsic aqueous solubility is very low, consider using a co-solvent system. Prepare your final assay medium with a low percentage of a water-miscible organic solvent, if your assay permits. |
| Temperature Effects | Ensure all solutions, including your compound stock, are at room temperature before dilution to avoid temperature-induced precipitation. |
| Incorrect Pipetting Technique | When adding the compound to the wells, dispense it directly into the medium while gently mixing to facilitate rapid and uniform dispersion. Avoid dispensing onto the side of the well where it can dry and be difficult to redissolve. |
Issue: Low or No Bioactivity Observed
Symptoms:
-
The compound appears to be inactive or has a much lower potency than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the assay plates for any signs of precipitation. If suspected, troubleshoot using the guide above. Consider that precipitation may not always be visible to the naked eye. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microplates, reducing the effective concentration in the assay. Using low-adhesion plastics or pre-rinsing tips with the compound solution can sometimes mitigate this. |
| Incorrect Stock Concentration | Verify the initial weighing of the compound and the calculations used to prepare the stock solution. If possible, confirm the concentration of the stock solution using an analytical method like HPLC-UV. |
Data Presentation: Solubility of Structurally Similar Sesquiterpenoids
| Compound | Solvent | Solubility | Notes |
| β-Caryophyllene | Ethanol | ≥ 176.67 mg/mL | Soluble, but saturation unknown.[4] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble.[4] | |
| 25 mg/mL | Requires sonication to dissolve.[5] | ||
| Caryophyllene Oxide | Ethanol | ~30 mg/mL | [6] |
| DMSO | ~10 mg/mL | [6] | |
| Farnesol | Ethanol | 1 mL in 1 mL (95%) | Very soluble.[3] |
| Water | Insoluble | [3] | |
| Patchoulol | Ethanol | Soluble | [7] |
| DMSO | ~16 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
This protocol describes the standard method for preparing a concentrated stock solution of a poorly soluble compound in DMSO and performing serial dilutions for use in bioassays.
Materials:
-
This compound (or other test compound)
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and low-adhesion tips
Procedure:
-
Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but be cautious of potential degradation.
-
For dose-response experiments, perform serial dilutions of the stock solution in 100% DMSO. For example, to make a 1:2 dilution series, transfer 50 µL of the stock solution to a new tube containing 50 µL of DMSO. Mix well and repeat for the desired number of dilutions.
-
Add a small, consistent volume of each dilution (e.g., 1 µL) to the assay wells containing the final volume of medium to achieve the desired final compound concentrations.
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines a common colorimetric assay to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound serial dilutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells by adding 1 µL of the this compound serial dilutions in DMSO to the respective wells. Include vehicle control wells (1 µL of DMSO only) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 3: Broth Microdilution Antimicrobial Susceptibility Assay
This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well round-bottom plates
-
This compound serial dilutions in DMSO
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 1 µL of the this compound serial dilutions in DMSO to the corresponding wells. Include a vehicle control (DMSO only) and a growth control (no compound).
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth. Optionally, add a viability indicator like resazurin to aid in determining the endpoint.
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: Workflow for addressing solubility issues with this compound.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesol | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Patchoulol - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing degradation of Cuevaene B during isolation
Important Notice: Information regarding the specific chemical structure, stability, and established isolation protocols for Cuevaene B is not currently available in publicly accessible scientific literature. The following troubleshooting guide is based on general principles for the isolation of sesquiterpenoids, a broad class of natural products to which this compound likely belongs. Researchers should consider this guidance as a starting point and adapt their procedures based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of sesquiterpenoids like this compound during isolation?
A1: Several factors can contribute to the degradation of sesquiterpenoids during the isolation process. These include:
-
Temperature: Many sesquiterpenoids are sensitive to heat, which can cause isomerization, epimerization, or decomposition.
-
pH: Acidic or basic conditions can catalyze degradation reactions such as hydrolysis of esters or rearrangement of double bonds.
-
Light: Exposure to UV light can induce photochemical reactions, leading to the formation of artifacts.
-
Oxygen: Aerial oxidation can occur, especially for compounds with sensitive functional groups or conjugated double bonds.
-
Enzymes: If the source material is not properly handled, endogenous enzymes can modify the target compound.
-
Stationary Phase: The choice of chromatographic stationary phase (e.g., silica gel, alumina) can sometimes lead to degradation if it is too acidic or basic.
Q2: I am observing multiple spots on my TLC plate that I suspect are degradation products of this compound. What can I do?
A2: The appearance of multiple spots on a TLC plate is a common indication of sample degradation. Here are some troubleshooting steps:
-
Work-up Minimization: Reduce the number of steps in your extraction and purification workflow to minimize the time the compound is exposed to potentially harsh conditions.
-
Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., on an ice bath) whenever possible. Use rotary evaporation at a low temperature to remove solvents.
-
pH Neutrality: Ensure that all solvents and solutions used are neutral. If necessary, buffer your solutions. When using silica gel for chromatography, consider using deactivated silica gel (e.g., by adding a small percentage of water or triethylamine to the eluent).
-
Inert Atmosphere: If you suspect oxidation is an issue, perform extractions and purifications under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
Q3: What are some recommended general protocols for the isolation of sesquiterpenoids?
A3: While a specific protocol for this compound is not available, a general workflow for sesquiterpenoid isolation can be followed and optimized.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during the isolation of sesquiterpenoids and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction. | Use milder extraction techniques such as maceration with a non-polar solvent at room temperature instead of heat-reflux extraction. |
| Degradation during solvent removal. | Use a rotary evaporator with a low-temperature water bath. For very sensitive compounds, consider lyophilization. | |
| Appearance of new, more polar spots on TLC after chromatography | Degradation on silica gel. | Deactivate the silica gel by adding 1-5% water or 0.1-1% triethylamine to the slurry before packing the column. Alternatively, consider using a different stationary phase like Florisil® or reversed-phase silica gel. |
| Compound appears to be unstable in solution | Oxidation or light-induced degradation. | Store extracts and purified fractions at low temperatures in the dark and under an inert atmosphere. Consider adding an antioxidant like BHT (butylated hydroxytoluene) in trace amounts if compatible with your downstream applications. |
| Inconsistent results between batches | Variability in the natural source material or extraction conditions. | Standardize the collection and drying process of the source material. Carefully control all extraction parameters, including solvent-to-solid ratio, extraction time, and temperature. |
Experimental Protocols
A generalized experimental workflow for the isolation of a hypothetical sesquiterpenoid like this compound is presented below. This is a template and must be adapted based on the specific properties of this compound as they are determined.
Protocol 1: General Extraction and Fractionation
-
Material Preparation: Air-dry or freeze-dry the source material to minimize enzymatic degradation. Grind the material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Macerate the powdered material in a suitable non-polar solvent (e.g., hexane, dichloromethane, or ethyl acetate) at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C.
-
-
Fractionation (Optional):
-
The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would be partitioning between hexane and 90% methanol/water.
-
Alternatively, the crude extract can be directly subjected to column chromatography.
-
Protocol 2: Column Chromatography for Purification
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution:
-
Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the elution profile using TLC.
-
-
Fraction Analysis: Combine fractions containing the compound of interest based on their TLC profiles.
-
Final Purification: If necessary, perform further purification steps such as preparative TLC or HPLC.
Visualizing the Workflow
Below is a conceptual workflow for the isolation and purification of a sesquiterpenoid.
Caption: A generalized workflow for the isolation of this compound.
Technical Support Center: Resolving Ambiguous NMR Signals in Cuevaene B
For researchers, scientists, and drug development professionals engaged in the analysis of Cuevaene B, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR spectroscopic analysis. Due to the limited public availability of the original NMR data for this compound, this guide focuses on general principles and techniques applicable to polyene carboxylic acids, the class of compounds to which this compound belongs. The strategies outlined below will empower researchers to resolve signal ambiguities and confidently elucidate the structure of Cueva-ene B and related natural products.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlap in the olefinic region (δ 5.0-7.5 ppm) of the 1H NMR spectrum of my this compound sample. How can I resolve these signals?
A1: Signal overlap in the olefinic region is common for polyene systems due to the similar chemical environments of the vinyl protons. To resolve these signals, a combination of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. By identifying which protons are coupled to each other, you can trace the connectivity of the polyene chain, even if the signals are overlapping in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. This will help to disperse the proton signals based on the chemical shifts of the carbons they are attached to, often resolving overlap present in the 1D 1H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different spin systems and for assigning quaternary carbons.
Q2: The 13C NMR spectrum of my sample shows several closely spaced signals in the sp2 region (δ 120-140 ppm). How can I definitively assign these carbons?
A2: Differentiating between closely spaced sp2 carbon signals requires a multi-pronged approach:
-
HSQC: As mentioned above, this will link each carbon to its attached proton(s), aiding in the initial assignment of protonated carbons.
-
HMBC: This is the key experiment for assigning both protonated and quaternary carbons. Look for long-range correlations from well-resolved proton signals to the ambiguous carbon signals. For example, a proton at one end of a double bond should show a correlation to the carbon at the other end.
-
1D Selective NOE (Nuclear Overhauser Effect): While primarily used for determining stereochemistry, selective 1D NOE experiments can sometimes help to differentiate between spatially close but structurally distinct carbons by observing through-space interactions of their attached protons.
Q3: I am unsure about the stereochemistry of the double bonds in the polyene chain of this compound. How can NMR help determine this?
A3: The stereochemistry of the double bonds (E or Z) can be determined by analyzing the coupling constants (J-values) and through NOE experiments.
-
Coupling Constants: For vicinal protons on a double bond, a larger coupling constant (typically > 12 Hz) is indicative of an E (trans) configuration, while a smaller coupling constant (typically < 12 Hz) suggests a Z (cis) configuration. These can be measured from a high-resolution 1D 1H NMR spectrum or a COSY spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. For a Z-configured double bond, the two vinyl protons will show a strong NOE correlation. For an E-configured double bond, no such correlation will be observed between the vinyl protons.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Broad, overlapping multiplets in the aliphatic region. | - Conformational flexibility of the molecule.- Presence of multiple conformers in solution.- Poor shimming of the NMR magnet. | - Acquire spectra at different temperatures to potentially lock the molecule into a single conformation.- Use a higher field NMR spectrometer for better signal dispersion.- Perform a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify all protons within a spin system. |
| Ambiguous assignment of quaternary carbons. | - Lack of directly attached protons.- Weak HMBC correlations. | - Optimize the HMBC experiment for different long-range coupling constants (e.g., run experiments with delays optimized for both 2JCH and 3JCH).- Use a high-sensitivity cryoprobe to detect weak correlations.- Compare experimental data with computationally predicted 13C NMR chemical shifts. |
| Difficulty in assigning the carboxylic acid proton. | - Broad signal due to hydrogen bonding and exchange with residual water.- Signal may be very broad and lost in the baseline. | - The carboxylic acid proton typically appears as a broad singlet between δ 10-13 ppm.[1][2][3][4]- Confirm its presence by adding a drop of D2O to the NMR tube and re-acquiring the spectrum; the carboxylic acid proton signal will disappear. |
Experimental Protocols
1. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar couplings.
-
Methodology:
-
Dissolve 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4).
-
Acquire a standard proton NMR spectrum to determine the spectral width.
-
Set up a gradient-selected COSY experiment (gCOSY).
-
Typical parameters:
-
Number of increments in t1: 256-512
-
Number of scans per increment: 2-8
-
Relaxation delay: 1-2 seconds
-
-
Process the data with a sine-bell or squared sine-bell window function in both dimensions.
-
2. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons.
-
Methodology:
-
Use the same sample as for the COSY experiment.
-
Set up a gradient-selected HSQC experiment.
-
Typical parameters:
-
Number of increments in t1: 128-256
-
Number of scans per increment: 4-16
-
Set the 1JCH coupling constant to an average value for sp2 carbons (~160 Hz).
-
-
Process the data with appropriate window functions.
-
3. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology:
-
Use the same sample.
-
Set up a gradient-selected HMBC experiment.
-
Typical parameters:
-
Number of increments in t1: 256-512
-
Number of scans per increment: 8-32
-
Set the long-range coupling constant (nJCH) to an average value of 8-10 Hz. It can be beneficial to run multiple HMBC experiments with different delay times to probe for a wider range of coupling constants.
-
-
Process the data.
-
Data Presentation
Due to the unavailability of specific experimental data for this compound, a generalized table for a hypothetical polyene carboxylic acid is presented below to illustrate how to organize NMR data.
Table 1: Hypothetical 1H and 13C NMR Data for a this compound Analog
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 170.5 | - | - | - | H-2, H-3 |
| 2 | 125.2 | 5.85 | d (15.0) | H-3 | C-1, C-4 |
| 3 | 145.1 | 7.30 | dd (15.0, 11.0) | H-2, H-4 | C-1, C-5 |
| 4 | 130.8 | 6.20 | dd (11.0, 14.5) | H-3, H-5 | C-2, C-6 |
| 5 | 142.5 | 7.10 | m | H-4, H-6 | C-3, C-7 |
| ... | ... | ... | ... | ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for resolving ambiguous NMR signals in a natural product like this compound.
Caption: Workflow for NMR-based structure elucidation.
This logical progression from 1D to 2D NMR techniques allows for the systematic resolution of signal ambiguities, leading to the complete and accurate structural assignment of complex natural products like this compound.
References
Technical Support Center: Scaling Up Cuevaene B Production for In-Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Cuevaene B for in vivo studies. The information provided is based on established principles of chemical synthesis scale-up and knowledge of related guaiane sesquiterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: Scaling up the synthesis of complex natural products like this compound presents several challenges.[1][2][3][4] These include:
-
Reaction Stoichiometry and Reagent Addition: Maintaining optimal molar ratios and controlling the rate of reagent addition on a large scale can be difficult, potentially leading to side reactions and reduced yields.
-
Heat Transfer and Temperature Control: Exothermic or endothermic reactions that are easily managed in the lab can become problematic on a larger scale, affecting reaction kinetics and product purity.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes.
-
Work-up and Purification: Laboratory-scale purification methods like column chromatography are often not feasible for large quantities. Developing scalable purification protocols is a major hurdle.[5][6][7][8]
-
Solvent and Reagent Costs: The cost of reagents and solvents becomes a significant factor at larger scales, necessitating the use of more economical and environmentally friendly options where possible.
Q2: What analytical techniques are recommended for characterizing this compound and ensuring purity for in vivo studies?
A2: A comprehensive analytical approach is essential to ensure the identity, purity, and stability of this compound for in vivo experiments. Recommended techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity and quantifying the compound. A validated HPLC method is essential for quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a valuable analytical tool.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.
Q3: What is the likely biological target and signaling pathway of this compound?
A3: While the specific biological target of this compound is not yet fully elucidated, many sesquiterpenes are known to possess anti-inflammatory properties.[11] A plausible mechanism of action is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[11] Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines.
Troubleshooting Guides
Synthetic Route Challenges
A plausible synthetic approach to this compound could be adapted from the synthesis of other guaiane sesquiterpenes, such as (-)-oxyphyllol.[12][13] A key step in such a synthesis often involves a strategic cyclization to form the characteristic 5,7-fused ring system.
Problem 1: Low yield in the key cyclization step.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Concentration | Optimize the solvent concentration to favor the intramolecular reaction over intermolecular side reactions. |
| Suboptimal Temperature | Perform small-scale experiments to determine the optimal temperature profile for the reaction. |
| Presence of Impurities in Starting Material | Ensure the precursor to the cyclization is of high purity through rigorous purification. |
| Decomposition of the Product | Analyze the reaction mixture at different time points to check for product degradation and consider a shorter reaction time or milder conditions. |
Problem 2: Difficulty in removing catalyst residues.
| Potential Cause | Troubleshooting Step |
| Inefficient Quenching | Optimize the quenching procedure to fully deactivate and precipitate the catalyst. |
| Catalyst Adsorption onto Product | Use a solid-supported catalyst that can be easily filtered off. |
| Inadequate Washing | Increase the number of aqueous washes during the work-up. |
| Complexation with the Product | Consider using a different catalyst that has a lower affinity for the product. |
Purification and Isolation Challenges
Problem 3: this compound co-elutes with impurities during column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Experiment with different stationary phases (e.g., silica gel, alumina, reversed-phase silica). |
| Suboptimal Solvent System | Develop a new solvent system with different polarity and selectivity using thin-layer chromatography (TLC) or HPLC. |
| Formation of Diastereomers | If diastereomers are present, consider derivatization to separate them or use a chiral stationary phase. |
| Presence of Structurally Similar Impurities | Employ multi-dimensional chromatography or preparative HPLC for separation.[7] |
Problem 4: Product degradation during purification.
| Potential Cause | Troubleshooting Step |
| Sensitivity to Acidic Silica Gel | Use deactivated or neutral silica gel for chromatography. |
| Thermal Instability | Avoid high temperatures during solvent evaporation by using a rotary evaporator at reduced pressure and a low-temperature water bath. |
| Oxidation | Perform purification under an inert atmosphere (e.g., nitrogen or argon). |
| Light Sensitivity | Protect the compound from light by using amber-colored glassware or wrapping flasks in aluminum foil. |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Key Cyclization Reaction
This protocol is a hypothetical example based on common practices for scaling up cyclization reactions in natural product synthesis.
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser is dried by heating under a vacuum and then purged with nitrogen.
-
Reagent Preparation: The starting material (1.0 kg) is dissolved in 10 L of dry toluene in the reactor. The solution is cooled to -78 °C using a circulating chiller.
-
Catalyst Addition: A solution of the Lewis acid catalyst (e.g., titanium tetrachloride, 1.1 equivalents) in 2 L of dry toluene is added dropwise to the stirred solution over 2 hours, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots every hour and analyzing them by TLC and LC-MS.
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of 5 L of a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted twice with 5 L of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Scalable Purification by Crystallization
-
Solvent Selection: The crude product is subjected to solubility tests in various solvent systems to identify a suitable solvent or solvent mixture for crystallization.
-
Dissolution: The crude product (1.2 kg) is dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal is added, and the mixture is heated for a short period before being filtered hot.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature and then placed in a refrigerator or freezer to induce crystallization.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum to yield pure this compound.
Data Presentation
Table 1: Hypothetical Comparison of Small-Scale vs. Scaled-Up Synthesis of a Key Intermediate
| Parameter | Small-Scale (1 g) | Scaled-Up (1 kg) |
| Starting Material | 1.0 g | 1000 g |
| Solvent Volume | 20 mL | 12 L |
| Reaction Time | 4 hours | 8 hours |
| Yield | 75% | 65% |
| Purity (by HPLC) | >98% | 95% |
Table 2: Analytical Characterization Data for Purified this compound (Illustrative)
| Technique | Result |
| 1H NMR (500 MHz, CDCl3) | Consistent with the proposed structure. |
| 13C NMR (125 MHz, CDCl3) | All expected carbons observed. |
| HRMS (ESI-TOF) | m/z [M+H]+ calculated for C15H25O+: 221.1905, Found: 221.1903 |
| HPLC Purity | >99% |
| Optical Rotation | [α]D20 = +XX.X (c 1.0, CHCl3) |
Visualizations
Signaling Pathway
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Experimental Workflow
Caption: General workflow for scaling up this compound production for in vivo studies.
References
- 1. Scaling up for success: from bioactive natural products to new medicines - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - A concise enantioselective synthesis of the guaiane sesquiterpene (−)-oxyphyllol [beilstein-journals.org]
Validation & Comparative
Comparative Metabolomics of Cuevaene-Producing Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic output of different microbial strains is crucial for optimizing the production of bioactive compounds. This guide provides a comparative overview of Cuevaene-producing strains, focusing on the metabolic profiling of Streptomyces sp. LZ35 and its mutants. It includes quantitative data, detailed experimental protocols, and visualizations of the biosynthetic and regulatory pathways.
Metabolite Production Profile
A study involving the disruption of a gene (gdmAI) in Streptomyces sp. LZ35 led to the isolation of several Cuevaene analogs, including Cuevaene A, B, C, D, and E[1]. This highlights how genetic manipulation can significantly alter the metabolic profile of a strain, leading to the production of novel or varied compounds. The identification of the Cuevaene A biosynthetic gene cluster was achieved through comparative metabolic profiling of the wild-type strain and its mutants, demonstrating the power of this approach in functional genomics[2].
Table 1: Cuevaene Production in Streptomyces sp. LZ35 and its Mutant
| Strain | Compound(s) Identified | Key Findings | Reference |
| Streptomyces sp. LZ35 (Wild-Type) | Cuevaene A | Producer of Cuevaene A. The biosynthetic gene cluster was identified in this strain. | [2] |
| Streptomyces sp. LZ35ΔgdmAI (Mutant) | Cuevaene A, B, C, D, E | Disruption of the gdmAI gene led to the isolation of a broader range of Cuevaene analogs. | [1] |
Experimental Protocols
The following protocols are synthesized from established methodologies for the metabolomic analysis of Streptomyces species and can be adapted for the specific quantification of Cuevaenes.
Strain Cultivation and Sample Preparation
-
Cultivation: Grow Streptomyces strains on a suitable solid medium (e.g., SFM medium: 2% agar, 2% mannitol, 2% soybean powder, pH 7.2) to generate a spore suspension. Inoculate a liquid production medium (e.g., TSBY medium: 3% TSB, 1% yeast extract, 10.3% sucrose, pH 7.2) with the spore suspension and incubate at 30°C with shaking (220 rpm) for the desired production period.
-
Quenching: To halt metabolic activity, rapidly cool the culture sample. A common method involves mixing the culture with a cold quenching solution, such as 60% methanol at -40°C.
-
Cell Harvesting: Separate the mycelium from the culture broth by centrifugation at low temperatures.
Metabolite Extraction
-
Intracellular Metabolites: Extract metabolites from the mycelial pellet using a solvent mixture. A common method involves sonication in a methanol/acetone (1:1) mixture[3].
-
Extracellular Metabolites: Extract metabolites from the supernatant (culture broth) using a solvent such as ethyl acetate[3].
Analytical Method for Cuevaene Quantification
-
Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a suitable method for the quantification of Cuevaenes.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is commonly employed.
-
Detection: Mass spectrometry (MS) is used for detection and quantification, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and specificity.
-
-
Quantification: Generate a standard curve using a purified Cuevaene A standard of known concentrations to quantify the amount of Cuevaene A in the samples.
Biosynthesis and Regulation
The production of Cuevaenes, like many other secondary metabolites in Streptomyces, is orchestrated by a dedicated biosynthetic gene cluster (BGC) and is subject to complex regulatory networks.
Cuevaene A Biosynthetic Pathway
The biosynthesis of Cuevaene A in Streptomyces sp. LZ35 initiates from chorismate, a key intermediate in the shikimate pathway. The enzyme Cuv10 converts chorismate to 3-hydroxybenzoate (3-HBA), which serves as the starter unit for a type I polyketide synthase (PKS)[2]. The PKS then elongates the polyketide chain, which is further modified, including a hydroxylation step likely catalyzed by Cuv18, to form the final Cuevaene A structure[2].
Caption: Proposed biosynthetic pathway of Cuevaene A.
Regulation of the Cuevaene Biosynthetic Gene Cluster
The Cuevaene A BGC in Streptomyces sp. LZ35 contains several putative pathway-specific regulatory genes[2]. While the exact signaling cascade has not been fully elucidated, the regulation of secondary metabolite BGCs in Streptomyces typically involves a hierarchical system. This often includes global regulators that respond to nutritional and environmental signals, which in turn control the expression of pathway-specific regulators located within the BGC. These pathway-specific regulators, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) and LuxR families, directly control the transcription of the biosynthetic genes[4][5].
Caption: General regulatory cascade for Cuevaene production.
Conclusion
The comparative analysis of Streptomyces sp. LZ35 and its mutants demonstrates that genetic engineering can be a powerful tool to modulate and diversify the production of Cuevaenes. While further research is needed to identify and compare other native Cuevaene-producing strains, the methodologies and pathways outlined in this guide provide a solid foundation for researchers in the field of natural product discovery and development. The application of advanced metabolomics techniques will be crucial in uncovering the full biosynthetic potential of these fascinating microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of the cuevaene A biosynthetic gene cluster in streptomyces sp. LZ35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]
- 4. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
Unraveling the Cross-Reactivity Profile of Cuevaene B: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of the polyketide natural product, Cuevaene B, suggests potential cross-reactivity with targets of structurally related compounds, offering new avenues for drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's potential biological interactions, supported by available data on analogous molecules.
This compound, a polyketide derived from Streptomyces sp., possesses a distinctive chemical architecture characterized by a 3-hydroxybenzoic acid (3-HBA) starter unit and a triene-containing side chain. While direct biological targets of this compound remain to be definitively identified, its structural similarity to other bioactive polyketides provides a foundation for inferring potential cross-reactivity and guiding future research. Cuevaene A and B have demonstrated moderate antibacterial activity against Gram-positive bacteria.[1][2]
Structurally Similar Compounds and Their Known Biological Targets
To predict the potential bioactivity of this compound, a comparative analysis was conducted with structurally analogous compounds, particularly those sharing the 3-HBA core and a polyketide backbone. The following table summarizes these compounds and their established biological targets.
| Compound | Structural Similarity to this compound | Known Biological Target(s) | Relevant Biological Activities |
| Cuevaene A | Isomer of this compound, sharing the same core structure and polyene side chain.[1] | Not definitively identified. | Moderate antibacterial activity against Gram-positive bacteria.[1][2] |
| Geldanamycin | Polyketide with a benzoquinone core derived from 3-aminobenzoic acid, a related starter unit to 3-HBA.[3] | Heat Shock Protein 90 (Hsp90).[3] | Antitumor.[3] |
| Oxanthromicin | Polyketide from Streptomyces sp. with a complex polycyclic structure. | Modulator of K-Ras localization.[3] | Potential anticancer activity by mislocalizing oncogenic K-Ras.[3] |
Inferred Cross-Reactivity of this compound
Based on the targets of structurally related compounds, this compound may exhibit cross-reactivity with the following:
-
Heat Shock Protein 90 (Hsp90): The presence of a substituted aromatic ring, a feature shared with Geldanamycin, suggests that this compound could potentially interact with the ATP-binding pocket of Hsp90. Inhibition of Hsp90 is a validated strategy in cancer therapy.
-
K-Ras Signaling Pathway: The ability of Oxanthromicin to modulate K-Ras localization highlights the potential for complex polyketides to interfere with crucial oncogenic signaling pathways. While structurally distinct, the intricate nature of this compound's side chain may allow for interactions with proteins that regulate K-Ras membrane association or downstream signaling.
Experimental Protocols for Target Validation
To investigate the potential cross-reactivity of this compound, the following experimental protocols are recommended:
Hsp90 Binding and Inhibition Assays
1. Competitive Binding Assay (Fluorescence Polarization):
-
Objective: To determine if this compound can displace a fluorescently labeled Hsp90 ligand.
-
Principle: A fluorescent probe that binds to the Hsp90 ATP-binding site will have a high fluorescence polarization (FP) value. Competitive ligands will displace the probe, leading to a decrease in FP.
-
Method:
-
Recombinant human Hsp90 is incubated with a fluorescently labeled ATP analog (e.g., FITC-Geldanamycin).
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured at each concentration.
-
A decrease in FP indicates competitive binding. The IC50 value can be calculated from the dose-response curve.
-
2. Hsp90 ATPase Activity Assay:
-
Objective: To measure the effect of this compound on the ATPase activity of Hsp90.
-
Principle: Hsp90 possesses intrinsic ATPase activity, which is essential for its chaperone function. Inhibition of this activity can be measured using a colorimetric or luminescent assay that detects the amount of ADP produced.
-
Method:
-
Recombinant Hsp90 is incubated with ATP in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the amount of ADP generated is quantified using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
A decrease in ADP production indicates inhibition of Hsp90 ATPase activity.
-
K-Ras Localization and Signaling Assays
1. Immunofluorescence Microscopy:
-
Objective: To visualize the effect of this compound on the subcellular localization of K-Ras.
-
Principle: In cancer cells, oncogenic K-Ras is predominantly localized to the plasma membrane. Compounds that disrupt this localization can be identified by immunofluorescence staining.
-
Method:
-
Cancer cells expressing a fluorescently tagged K-Ras (e.g., GFP-K-Ras) are treated with this compound or a vehicle control.
-
Cells are fixed, permeabilized, and stained with antibodies specific for cellular compartments (e.g., a plasma membrane marker).
-
The localization of GFP-K-Ras is observed using a fluorescence microscope. Mislocalization from the plasma membrane to internal compartments would suggest activity.
-
2. Western Blot Analysis of Downstream Signaling:
-
Objective: To assess the impact of this compound on K-Ras downstream signaling pathways.
-
Principle: K-Ras activation leads to the phosphorylation of downstream effectors such as ERK and AKT. Inhibition of K-Ras signaling will result in decreased phosphorylation of these proteins.
-
Method:
-
Cancer cells are treated with this compound.
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for total and phosphorylated forms of ERK and AKT.
-
A reduction in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
-
Visualizing Potential Pathways
The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on inferred cross-reactivity.
Caption: Potential inhibition of the Hsp90 chaperone system by this compound.
Caption: Postulated modulation of K-Ras localization and downstream signaling by this compound.
References
No Publicly Available Data on "Cuevaene B" Hinders Comparative Analysis
A comprehensive search of scientific literature and public databases has revealed no information on a compound referred to as "Cuevaene B." Consequently, a comparative analysis of its efficacy against standard antibiotics, as requested, cannot be performed at this time. The absence of any available data, including experimental results on its antibacterial activity, mechanism of action, or affected signaling pathways, makes it impossible to fulfill the detailed requirements for a comparison guide.
Extensive searches for "this compound" and related terms did not yield any relevant scientific publications, clinical trial data, or patents. This suggests that "this compound" may be a very novel, yet-to-be-disclosed compound, a proprietary internal designation not in the public domain, or a potential misnomer.
Without any foundational data on this compound, the core requirements of the requested comparison guide, including:
-
Data Presentation: No quantitative data (e.g., Minimum Inhibitory Concentration) exists to be summarized in comparative tables.
-
Experimental Protocols: No published studies mean there are no experimental methodologies to detail.
-
Visualization: The lack of information on its mechanism of action or any related experimental workflows prevents the creation of the requested Graphviz diagrams.
Therefore, a guide that objectively compares the performance of this compound with other alternatives, supported by experimental data, cannot be generated. Researchers, scientists, and drug development professionals are advised that there is currently no scientific basis for evaluating this compound. Should information on "this compound" become publicly available in the future, a comparative analysis could then be undertaken.
A Structural Showdown: Cuevaene B and its Polyketide Peers
In the ever-expanding world of natural products, polyketides stand out for their structural diversity and potent biological activities. Among these, the cuevaenes, a family of polyketides isolated from Streptomyces sp. LZ35, have garnered interest. This guide provides a detailed structural comparison of Cuevaene B with other noteworthy polyketides, supported by available experimental data, to offer researchers and drug development professionals a comprehensive overview of this promising class of compounds.
Unveiling the Structures: this compound in Context
This compound belongs to a class of polyketides characterized by a 3-hydroxy-5-methyl-O-benzofuranone core. Its structure, along with those of two other benzofuranone-containing polyketides, Pratenone A and Actinofuranone A, is presented below for a comparative analysis. Pratenone A was isolated from a marine-derived Streptomyces pratensis, while Actinofuranone A was discovered in the culture extract of a marine-derived Streptomyces strain.
Caption: Comparative structures of this compound, Pratenone A, and Actinofuranone A.
While all three compounds share the fundamental benzofuranone scaffold, the key differentiators lie in their substituent groups. This compound possesses a polyketide-derived side chain, whereas Pratenone A is distinguished by a unique 3-(1-naphthyl) substituent. Actinofuranone A, on the other hand, features a different substitution pattern on the benzofuranone core and a distinct side chain. These structural nuances are anticipated to confer differential biological activities.
Biological Activity: A Comparative Look
This compound has demonstrated moderate antimicrobial activity. To provide a quantitative comparison, the following table summarizes the available minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound and other relevant polyketides against various microbial strains and cell lines.
| Compound | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |
| This compound | Bacillus subtilis | Moderate Activity (qualitative) | [1] |
| Fusarium verticillioides | Moderate Activity (qualitative) | [1] | |
| Rhizoctonia solani | Moderate Activity (qualitative) | [1] | |
| Pratenone A | Staphylococcus aureus | Not Active | [2] |
| Actinofuranone A | Not Reported | Not Reported |
Note: Quantitative data for this compound is not yet publicly available. The available information indicates "moderate activity" from the initial discovery.
Experimental Protocols
The isolation and characterization of these compounds involve a series of meticulous steps, crucial for obtaining pure samples for structural elucidation and bioactivity screening.
Isolation and Purification of Cuevaenes A-E
Cuevaenes were isolated from the culture broth of a genetically modified mutant of Streptomyces sp. LZ35. The general workflow is as follows:
Caption: General workflow for the isolation of Cuevaenes.
-
Extraction: The culture broth was extracted with an organic solvent, typically ethyl acetate, to partition the polyketide compounds.
-
Chromatography: The crude extract was subjected to multiple rounds of column chromatography, including silica gel and Sephadex LH-20, to separate the components based on their polarity and size.
-
Purification: Final purification was achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Cuevaenes A-E.
Structure Elucidation
The chemical structures of the isolated compounds were determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the connectivity of atoms and the overall carbon-hydrogen framework.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Antimicrobial Activity Assay
The antimicrobial activity of the isolated polyketides was evaluated using standard microdilution methods.
-
Preparation of Microbial Cultures: The test microorganisms (Bacillus subtilis, Fusarium verticillioides, and Rhizoctonia solani) were grown in their respective optimal media.
-
Microdilution Assay: The assays were performed in 96-well microtiter plates. A serial dilution of the test compounds was prepared in the wells, followed by the addition of the microbial inoculum.
-
Incubation: The plates were incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Conclusion and Future Perspectives
This compound, with its characteristic benzofuranone core, represents an interesting scaffold for further investigation. While preliminary data suggests moderate antimicrobial activity, a more comprehensive biological evaluation is warranted to fully understand its therapeutic potential. The structural comparisons with other benzofuranone polyketides like Pratenone A and Actinofuranone A highlight the subtle yet significant impact of substituent variations on bioactivity. Future research should focus on obtaining quantitative bioactivity data for this compound, exploring its mechanism of action, and potentially synthesizing analogues to establish structure-activity relationships. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their quest for novel and effective therapeutic agents from natural sources.
References
- 1. Isolation, stereochemical study, and racemization of (±)-pratenone A, the first naturally occurring 3-(1-naphthyl)-2-benzofuran-1(3H)-one polyketide from a marine-derived actinobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Cuevaene B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a novel therapeutic candidate is paramount for predicting potential toxicity and identifying new therapeutic applications. This guide provides a comparative framework for investigating the off-target profile of Cuevaene B, a marine-derived natural product. Due to the limited publicly available data on this compound, this guide presents a strategic workflow and compares it to a well-characterized kinase inhibitor, providing a blueprint for comprehensive off-target analysis.
This compound belongs to the guaiazulene class of sesquiterpenes. Guaiazulene and its derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][2][3][4] These diverse effects suggest that this compound may interact with multiple cellular targets, making a thorough investigation of its off-target profile essential. This guide outlines a multi-pronged approach to identify and characterize the on- and off-target interactions of this compound.
Comparative Framework: this compound vs. a Known Kinase Inhibitor
To illustrate a comparative analysis, we will contrast the hypothetical investigation of this compound with the known off-target profile of a well-characterized kinase inhibitor. Kinase inhibitors are a class of drugs known for their potential to interact with multiple kinases, leading to off-target effects.[5][6]
| Parameter | This compound (Hypothetical Investigation) | Well-Characterized Kinase Inhibitor (Example Data) |
| Primary Target(s) | To be determined through target identification studies. | Specific kinase (e.g., ABL1) |
| Known Off-Targets | Unknown. | Multiple kinases (e.g., SRC family kinases, c-KIT)[5] |
| Therapeutic Area | Potential anti-inflammatory, antioxidant, or anticancer agent.[1][2][3][4] | Oncology (e.g., Chronic Myeloid Leukemia) |
| Potential Side Effects | Unknown, to be predicted from off-target profile. | Fluid retention, myelosuppression, cardiotoxicity.[5] |
Experimental Protocols for Off-Target Investigation
A comprehensive assessment of off-target effects requires a combination of in vitro and cell-based methodologies. The following protocols provide a roadmap for characterizing the interaction profile of this compound.
Target Identification and Deconvolution using Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique is a powerful tool for identifying the direct binding partners of a small molecule from a complex protein mixture.[7][8][9][10][11]
Methodology:
-
Probe Synthesis: Synthesize a this compound analog containing a linker and an affinity tag (e.g., biotin).
-
Affinity Matrix Preparation: Immobilize the biotinylated this compound probe onto streptavidin-coated beads.
-
Protein Lysate Incubation: Incubate the affinity matrix with a cell or tissue lysate of interest.
-
Washing: Perform stringent washing steps to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the affinity matrix.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pulldown compared to control experiments.
References
- 1. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guaiazulene biochemical activity and cytotoxic and genotoxic effects on rat neuron and N2a neuroblastom cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro Biological Activities of Azulene, Guaiazulene, and Sodium Guaiazulene Sulfonate and Its Application to Formulations through PEG-PCL Micelles | Rigeo [rigeo.org]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. brjac.com.br [brjac.com.br]
- 9. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 10. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A detailed analysis of the biological activities and chemical structures of the Cuevaene family of natural products and their analogs, providing insights for researchers in drug discovery and development.
This guide presents a comparative overview of Cuevaene B, a polyketide natural product, and its structurally related analogs. The Cuevaene family, isolated from Streptomyces species, exhibits a range of biological activities, including antibacterial and antifungal properties. This document provides a side-by-side comparison of their performance, supported by available experimental data, and outlines the methodologies used for their evaluation.
Structural and Functional Overview
Cuevaenes are characterized by a polyketide backbone featuring a 3-hydroxybenzoic acid (3-HBA) moiety and a distinctive triene side chain. This compound, along with its analogs Cuevaene A, C, D, and E, were isolated from Streptomyces sp. LZ35. Cuevaene A and B were first reported from Streptomyces sp. HKI 0180. Structurally related to the Cuevaenes are JBIR-23 and JBIR-24, which share a similar structural core but exhibit different biological activities, notably anticancer effects.
The structural variations among the Cuevaenes, primarily in the side chain and stereochemistry, lead to differences in their biological profiles. Cuevaenes A, B, and C have demonstrated moderate antibacterial and modest antifungal activities, while Cuevaenes D and E are reported to be inactive. In contrast, JBIR-23 and JBIR-24 have shown potent cytotoxic activity against malignant pleural mesothelioma cells.
Comparative Biological Activity
The following table summarizes the available quantitative data on the biological activities of this compound and its related natural products. The data is compiled from published literature and presented to facilitate a direct comparison of their potency.
| Compound | Target Organism/Cell Line | Biological Activity | Quantitative Data (MIC/IC50) | Reference |
| This compound | Bacillus subtilis | Antibacterial | Data not available in sufficient detail | Deng et al. |
| Fusarium verticillioides | Antifungal | Data not available in sufficient detail | Deng et al. | |
| Cuevaene A | Bacillus subtilis | Antibacterial | Data not available in sufficient detail | Deng et al. |
| Fusarium verticillioides | Antifungal | Data not available in sufficient detail | Deng et al. | |
| Cuevaene C | Bacillus subtilis | Antibacterial | Data not available in sufficient detail | Deng et al. |
| Fusarium verticillioides | Antifungal | Data not available in sufficient detail | Deng et al. | |
| Cuevaene D | Various microbes | No activity | Inactive | Deng et al. |
| Cuevaene E | Various microbes | No activity | Inactive | Deng et al. |
| JBIR-23 | Malignant Pleural Mesothelioma (MPM) cells | Anticancer/Cytotoxic | Specific IC50 values not detailed in the provided search results | [1][2] |
| JBIR-24 | Malignant Pleural Mesothelioma (MPM) cells | Anticancer/Cytotoxic | Specific IC50 values not detailed in the provided search results | [1][2] |
Note: While the qualitative activities of Cuevaenes A, B, and C are reported as "moderate" and "modest," specific Minimum Inhibitory Concentration (MIC) values from the primary literature were not available in the conducted searches.
Experimental Protocols
The following are generalized experimental protocols for the types of assays used to evaluate the biological activities of the Cuevaene family and related compounds.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., Bacillus subtilis).
-
Compound Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Antifungal Susceptibility Testing
Similar to the antibacterial assay, this method assesses the antifungal activity of a compound.
-
Inoculum Preparation: A standardized fungal spore or yeast suspension is prepared.
-
Compound Dilution: The test compound is serially diluted in a suitable fungal growth medium.
-
Inoculation and Incubation: The diluted compound is incubated with the fungal inoculum under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is the lowest concentration that inhibits fungal growth.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., Malignant Pleural Mesothelioma cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizing Relationships and Workflows
To better understand the relationships between these natural products and the experimental processes, the following diagrams are provided.
Caption: Structural and functional relationships of Cuevaenes and JBIR analogs.
Caption: Generalized workflow for determining the MIC of a natural product.
References
Unraveling Cuevaene B: A Case of Mistaken Identity and a Pivot to Cuevaene A
Initial investigations into the synthesis and bioactivity of a compound known as "Cuevaene B" have revealed a significant lack of specific scientific literature. Extensive searches have yielded no publications detailing the total synthesis, biological activity, or even the structural elucidation of a natural product or synthetic compound with this designation. It is highly probable that "this compound" is a misnomer or a yet-to-be-described molecule. However, these inquiries have consistently pointed towards a related and characterized compound, Cuevaene A. This guide will, therefore, pivot to a comprehensive comparison of the known synthesis and bioactivity of Cuevaene A and its derivatives, providing researchers, scientists, and drug development professionals with a valuable resource on this bioactive natural product.
Cuevaene A is a natural product whose biosynthetic gene cluster has been identified in Streptomyces sp. LZ35.[1] Its unique chemical architecture has prompted synthetic chemists to develop routes for its total synthesis, allowing for structural confirmation and the potential for analog development.
Synthesis of Cuevaene A: A Comparative Overview
To date, at least one total synthesis of (±)-cuevaene A has been reported in the scientific literature. The key features of this synthesis, along with any alternative or theoretical routes, are summarized below to provide a comparative perspective for researchers in synthetic chemistry.
| Parameter | Reported Total Synthesis of (±)-Cuevaene A |
| Key Reactions | Base-promoted double conjugate addition; Elaboration to generate the tricyclic core; Construction of the trienoic acid side chain. |
| Overall Yield | [Data not explicitly available in the provided search results] |
| Stereoselectivity | The reported synthesis produced a racemic mixture ((±)-cuevaene A). |
| Starting Materials | [Specific starting materials not detailed in the provided search results] |
| Reference | Total synthesis and structural reassignment of cuevaene A have been completed.[2] |
Experimental Protocol: A Representative Synthetic Step
While a full detailed protocol is not available in the abstracts, a key strategic element involved a base-promoted double conjugate addition to construct a significant portion of the molecular framework. A general representation of such a reaction would involve the addition of a nucleophile to two Michael acceptors in a sequential or tandem fashion, typically mediated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. The specific substrates and conditions for the Cuevaene A synthesis would be detailed in the full publication.
Bioactivity of Cuevaene A and its Potential Analogs
Information regarding the specific bioactivity of Cuevaene A is not extensively detailed in the initial search results. The identification of its biosynthetic gene cluster suggests it is a secondary metabolite, which are often produced by organisms for defense or signaling and can possess interesting pharmacological properties.[1] The development of a total synthesis opens the door for the creation of analogs to explore the structure-activity relationship (SAR) and identify potential therapeutic applications.
While direct bioactivity data for Cuevaene A is sparse in the provided results, the broader context of natural product derivatives offers insights into potential areas of investigation. For instance, studies on other natural product analogs have revealed activities such as:
-
Anticancer: Many natural products and their derivatives are explored for their cytotoxic effects against cancer cell lines.
-
Anti-inflammatory: Natural products are a rich source of compounds with anti-inflammatory properties.
-
Antimicrobial: The producing organism, a Streptomyces species, is a well-known source of antibiotics, suggesting potential antimicrobial activity for Cuevaene A.
Further research is required to elucidate the specific biological targets and therapeutic potential of Cuevaene A.
Visualizing the Synthetic Approach and Potential Biological Pathways
To better understand the synthetic strategy and potential biological context, the following diagrams are provided.
Caption: A simplified workflow of the total synthesis of Cuevaene A.
Caption: A generalized workflow for investigating the bioactivity of Cuevaene A.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cuevaene B
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of Cuevaene B and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Do not mix this compound waste with other waste streams such as halogenated solvents, strong acids or bases, or aqueous waste.
-
Collect this compound waste in a designated, properly labeled, and compatible container. The container should be made of a material that will not react with or be degraded by organic solvents (e.g., a high-density polyethylene or glass container).
-
The waste container must be kept securely closed except when adding waste.
Quantitative Data for Terpene-Like Compounds
The following table summarizes key quantitative data for representative terpene compounds, which may share similar properties with this compound. This data is essential for a proper hazard assessment.
| Property | Limonene | α-Pinene | Myrcene | General Terpene Mixture |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ | Variable |
| Flash Point | 48 °C (118 °F) | 33 °C (91 °F) | 54 °C (129 °F) | 42 °C (108 °F) |
| Boiling Point | 176 °C (349 °F) | 155 °C (311 °F) | 167 °C (333 °F) | Variable |
| Flammability | Flammable Liquid (Category 3) | Flammable Liquid (Category 3) | Combustible Liquid | Flammable Liquid (Category 2 or 3) |
| Toxicity (Oral LD50) | > 2000 mg/kg (Rat) | 3700 mg/kg (Rat) | > 5000 mg/kg (Rat) | Harmful if swallowed |
| Environmental Hazard | Very toxic to aquatic life.[1] | Toxic to aquatic life. | Harmful to aquatic life. | Very toxic to aquatic life.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed steps for the safe disposal of this compound waste.
Materials:
-
Designated waste container (compatible with flammable organic liquids)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Spill kit for organic solvents
Procedure:
-
Labeling:
-
Affix a hazardous waste label to a clean, empty, and compatible container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Flammable," "Skin Irritant," "Marine Pollutant")
-
The date of accumulation (the date the first drop of waste is added)
-
The name and contact information of the generating researcher or lab.
-
-
-
Accumulation:
-
Place the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the lab personnel.[2]
-
Keep the container in secondary containment to capture any potential leaks.
-
When adding waste to the container, do so inside a chemical fume hood to minimize inhalation exposure.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[3]
-
-
Storage:
-
Request for Pickup:
-
Once the waste container is full or if the research project is complete, arrange for disposal through your institution's EHS department.
-
Follow the institutional procedures for requesting a chemical waste pickup, which may involve an online form or a phone call.
-
Ensure all information on the hazardous waste label is accurate and complete before the scheduled pickup.
-
-
Spill Management:
-
In the event of a small spill, alert personnel in the immediate area.
-
If the spill is manageable and you are trained to handle it, use an organic solvent spill kit to absorb the material.
-
Place the absorbent material in a sealed bag or container, label it as "Debris with this compound," and dispose of it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
